Product packaging for 3-Amino-4-bromobenzaldehyde(Cat. No.:CAS No. 359867-42-8)

3-Amino-4-bromobenzaldehyde

Cat. No.: B112528
CAS No.: 359867-42-8
M. Wt: 200.03 g/mol
InChI Key: NEMFHQCQKJUENY-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzaldehyde (CAS 359867-42-8) is an aromatic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . This compound serves as a valuable multifunctional intermediate in organic synthesis and pharmaceutical research. Its structure incorporates three distinct functional groups—an aldehyde, a bromo substituent, and an amino group—making it a versatile building block for constructing more complex molecules, particularly in metal-catalyzed cross-coupling reactions and as a precursor for heterocyclic compounds . Handling of this material requires appropriate safety measures. Safety information indicates it is harmful if inhaled, in contact with skin, or swallowed . It may cause skin and eye irritation and specific target organ toxicity upon repeated exposure . Researchers should wear suitable protective equipment, including gloves and eye protection, and use only in a chemical fume hood . For storage, it is recommended to keep the product sealed in a dry, dark place under an inert atmosphere and refrigerated (2-8°C) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO B112528 3-Amino-4-bromobenzaldehyde CAS No. 359867-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFHQCQKJUENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634497
Record name 3-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359867-42-8
Record name 3-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-bromobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 359867-42-8

This technical guide provides a comprehensive overview of 3-Amino-4-bromobenzaldehyde, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its applications in medicinal chemistry.

Core Properties of this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₆BrNO.[1][2] Its structure, featuring an amino group and a bromine atom on the benzaldehyde core, makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 359867-42-8[3][4]
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1][5]
Appearance Light Yellow Solid
Purity ≥90%[1]
Storage Sealed in dry, 2-8°C[1][5]

Table 2: Computed Properties of this compound

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 43.09 Ų[1]
LogP (octanol-water partition coefficient) 1.8438[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Synthesis and Reactivity

The reactivity of this compound is characterized by the presence of three key functional groups: the aldehyde, the primary amine, and the aryl bromide. This trifunctional nature allows for a diverse range of chemical modifications, making it a highly valuable synthon.

experimental_workflow cluster_synthesis Potential Synthetic Approach start Starting Material (e.g., 4-Bromo-3-nitrobenzoic acid) step1 Reduction of Nitro Group start->step1 e.g., Fe/HCl step2 Functional Group Interconversion (Carboxylic Acid to Aldehyde) step1->step2 e.g., SOCl₂, then reduction product This compound step2->product

A potential synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are prevalent in a variety of pharmacologically active agents.[6] Its utility as a building block stems from its ability to participate in the construction of complex molecular scaffolds, particularly heterocyclic systems.

Substituted benzaldehydes are key intermediates in the synthesis of a wide array of pharmaceuticals. The amino and bromo substituents on the aromatic ring of this compound provide handles for further chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening.

For example, the 3-aminobenzamide moiety is a known feature in inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair.[6] PARP inhibitors are a clinically important class of anticancer agents. The presence of the bromine atom can also be exploited for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular complexity.

signaling_pathway cluster_drug_discovery Role in Drug Discovery building_block This compound synthesis Synthesis of Diverse Compound Libraries building_block->synthesis screening High-Throughput Screening synthesis->screening hit_compound Identification of 'Hit' Compounds screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

The role of this compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Therefore, it is essential to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Table 3: Hazard Statements and Precautionary Measures

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product
H335: May cause respiratory irritationP280: Wear protective gloves/eye protection/face protection

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth with water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for the synthesis of diverse and complex molecular architectures, making it a key building block for the development of novel therapeutic agents. Researchers and scientists working in drug development are encouraged to explore the synthetic utility of this compound in their efforts to discover and create new medicines.

References

3-Amino-4-bromobenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 3-Amino-4-bromobenzaldehyde, a compound of interest in various research and development applications.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueReferences
Molecular Formula C₇H₆BrNO[1][2][][4]
Molecular Weight 200.03 g/mol [1][][5]
IUPAC Name This compound[1]
CAS Number 359867-42-8[1][2][][4]
Canonical SMILES C1=CC(=C(C=C1C=O)N)Br[]

Molecular Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds that constitute the molecule, highlighting the relative positions of the amino, bromo, and aldehyde functional groups on the benzene ring.

Molecular structure of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. Experimental protocols and signaling pathways are not detailed within this guide as the focus is on the core molecular structure and weight.

References

Chemical and physical properties of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-4-bromobenzaldehyde, a valuable building block in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its isomers and related compounds to offer a broader understanding of its expected characteristics.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its structure, featuring an amino group and a bromine atom on the benzaldehyde core, provides multiple reactive sites for the synthesis of more complex molecules. It is typically available as a light yellow solid.

Identifiers and Structural Information
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 359867-42-8PubChem[1]
Molecular Formula C₇H₆BrNOPubChem[1]
Molecular Weight 200.03 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C=C1C=O)N)BrPubChem[1]
InChI Key NEMFHQCQKJUENY-UHFFFAOYSA-NPubChem[1]
Computed Physicochemical Properties

The following properties have been computationally predicted and provide an estimation of the compound's behavior.

PropertyValueSource
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 198.96328 g/mol PubChem[1]
Monoisotopic Mass 198.96328 g/mol PubChem[1]
Topological Polar Surface Area 43.1 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Experimental Physical Properties (Comparative Data)
Property4-BromobenzaldehydeSource
Melting Point 57 °CWikipedia[2]
Boiling Point 255-258 °CWikipedia[2]

Solubility:

  • 4-Bromobenzaldehyde is soluble in organic solvents such as ethanol and ether, with limited solubility in water.[3] The presence of the amino group in this compound is expected to slightly increase its polarity and may modestly enhance its solubility in polar solvents compared to 4-bromobenzaldehyde.

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound. While specific spectra for this compound are not widely published, data for related compounds can provide valuable insights. Commercial suppliers may provide compound-specific spectra upon request.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (downfield, likely a singlet), and the aromatic protons, with splitting patterns indicative of the 1,2,4-trisubstitution pattern. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the aldehyde, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching of the primary amine.

  • C=O stretching of the aldehyde.

  • C-H stretching and bending for the aromatic ring and the aldehyde.

  • C-Br stretching .

Mass Spectrometry (MS) (Anticipated)

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, general methods for the synthesis of related brominated aminobenzaldehydes can be adapted.

Synthesis

A potential synthetic route to this compound could involve the bromination of 3-aminobenzaldehyde or the reduction of 3-nitro-4-bromobenzaldehyde. The choice of reagents and reaction conditions would be critical to ensure regioselectivity and to avoid unwanted side reactions.

The synthesis of the related compound, p-bromobenzaldehyde, can be achieved through the oxidation of p-bromotoluene.[2][5] Another related synthesis is that of 4'-bromo-6-methyl-8-cyanomethyl flavone, which utilizes 4-bromobenzaldehyde as a starting material in a condensation reaction.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminobenzaldehyde 3-Aminobenzaldehyde Bromination Bromination 3-Aminobenzaldehyde->Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Bromination Quenching Quenching Bromination->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A potential workflow for the synthesis of this compound.

Purification

Purification of the crude product would likely be achieved through standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Analysis

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer would be appropriate.

Reactivity and Applications in Drug Development

The chemical structure of this compound makes it a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.

Chemical Reactivity
  • The aldehyde group is susceptible to nucleophilic attack and can participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases.

  • The amino group can be acylated, alkylated, or diazotized, allowing for a wide range of further chemical transformations.

  • The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_amino Amino Group Reactions cluster_bromo Bromine Reactions Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Schiff_Base_Formation Schiff Base Formation Start->Schiff_Base_Formation Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation Diazotization Diazotization Start->Diazotization Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Heck_Coupling Heck Coupling Start->Heck_Coupling Sonogashira_Coupling Sonogashira Coupling Start->Sonogashira_Coupling

Caption: Reactivity of this compound's functional groups.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, its structural motifs are present in various pharmacologically active molecules. Substituted benzaldehydes and bromoanilines are common pharmacophores in medicinal chemistry. For instance, the related compound 4-bromobenzaldehyde is used in the synthesis of anticonvulsants and compounds with antibacterial activity against Mycobacterium tuberculosis. The salicylhydrazone complex of 4-bromobenzaldehyde has been investigated for its potential antidepressant effects.[7] The versatility of this compound makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

For this compound, it is prudent to follow the safety precautions for structurally similar compounds, such as 3-bromobenzaldehyde and 4-bromobenzaldehyde, for which more detailed safety information is available.

Hazard Identification (based on related compounds)
  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • May cause an allergic skin reaction.

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. Commercial suppliers recommend storage at 2-8°C, sealed in a dry environment.[8]

First Aid Measures (based on related compounds)
  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. While comprehensive experimental data for this specific compound is not widely available, this guide provides a summary of its known identifiers, computed properties, and comparative data from related isomers to assist researchers in its use. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully explore its potential.

References

Spectroscopic Profile of 3-Amino-4-bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-bromobenzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of predicted data and analogous compounds to offer a robust reference for researchers. This guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside mass spectrometry information. Detailed, standardized experimental protocols for acquiring such data are also provided. To facilitate understanding, a logical workflow for spectroscopic analysis is presented visually using a Graphviz diagram. This document is intended to support researchers in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is an aromatic organic compound with the molecular formula C₇H₆BrNO.[1] Its structure, featuring an aldehyde, an amino group, and a bromine atom on a benzene ring, makes it a versatile intermediate in the synthesis of various pharmaceutical and materials science compounds. Accurate spectroscopic characterization is paramount for verifying the identity and purity of such molecules. This guide addresses the spectroscopic characteristics of this compound through NMR, IR, and mass spectrometry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) - Predicted

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.8Singlet1HAldehydic proton (-CHO)
~7.6Doublet1HAromatic proton (ortho to -CHO)
~7.4Doublet1HAromatic proton (para to -CHO)
~7.0Doublet of Doublets1HAromatic proton (meta to -CHO, ortho to -NH₂)
~4.5Broad Singlet2HAmino protons (-NH₂)

¹³C NMR (Carbon NMR) - Predicted

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~190Aldehydic carbon (-CHO)
~150Aromatic carbon attached to -NH₂
~135Aromatic carbon attached to -CHO
~130Aromatic carbon
~125Aromatic carbon
~120Aromatic carbon
~115Aromatic carbon attached to -Br
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Functional Group
3400-3200Medium, BroadN-H stretch (Amino group)
3100-3000MediumC-H stretch (Aromatic)
1700-1680StrongC=O stretch (Aldehyde)
1600-1450Medium to StrongC=C stretch (Aromatic ring)
1300-1000MediumC-N stretch (Amino group)
800-600StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Value Interpretation
199/201Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br)
198/200[M-H]⁺
170/172[M-CHO]⁺
120[M-Br]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-15 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Correct the baseline of the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • If the sample is a powder, apply firm and even pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean, empty ATR crystal. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the specific functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Sample Solid Sample for IR/MS Sample->Solid_Sample For IR/MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FTIR Spectrometer Solid_Sample->IR_Acq MS_Acq Mass Spectrometer Solid_Sample->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Picking IR_Acq->IR_Proc MS_Proc Spectrum Interpretation, Fragmentation Analysis MS_Acq->MS_Proc Structure_Elucidation Structural Elucidation NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Report Purity_Assessment->Final_Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and analysis of analogous compounds. The provided NMR, IR, and mass spectrometry data, along with detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The structured presentation of data and the visual workflow are designed to facilitate a clear and comprehensive understanding of the spectroscopic characterization of this compound. It is recommended that experimental data be acquired and compared with the information presented herein for definitive structural confirmation.

References

An In-Depth Technical Guide to 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive aldehyde group and a synthetically versatile aryl bromide moiety, makes it a key intermediate for the construction of complex heterocyclic scaffolds and pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

Chemical Identity and Synonyms

The precise identification of a chemical entity is fundamental for research and development. The IUPAC name for the compound is This compound .[1] It is registered under the CAS Number 359867-42-8 .[1]

Researchers may encounter this compound under various synonyms in literature and commercial catalogs. A comprehensive list of these identifiers is provided below for unambiguous recognition.

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 359867-42-8[1]
Molecular Formula C7H6BrNO[1]
Synonyms 3-AMINO-4-BROMO-BENZALDEHYDE, Benzaldehyde, 3-amino-4-bromo-[1]
MDL Number MFCD11858306[1]
InChI InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2[1]
InChIKey NEMFHQCQKJUENY-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1C=O)N)Br[1]

Physicochemical and Spectroscopic Data

Property Value Reference
Molecular Weight 200.03 g/mol [1]
Monoisotopic Mass 198.96328 Da[1]
Appearance Light Yellow Solid
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are not available in the cited search results. Commercial suppliers may provide this information upon request.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a plausible and logical synthetic route can be proposed based on established organic chemistry principles. A common strategy would involve the bromination of a suitable precursor followed by the introduction or unmasking of the aldehyde functionality. One such logical precursor is 3-amino-4-bromotoluene.

Proposed Synthesis: Oxidation of 3-Amino-4-bromotoluene

This protocol describes a conceptual method for the synthesis of this compound from 3-Amino-4-bromotoluene. The key transformation is the selective oxidation of the methyl group to an aldehyde. Various reagents can accomplish this, such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN).

Materials:

  • 3-Amino-4-bromotoluene

  • Manganese dioxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Amino-4-bromotoluene (1.0 equivalent) in anhydrous dichloromethane.

  • Oxidation: Add activated manganese dioxide (5-10 equivalents) to the solution. The reaction is typically heterogeneous.

  • Reaction Monitoring: Heat the mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Synthesis Workflow:

G cluster_start Starting Material cluster_process Synthetic Step cluster_product Product 3_Amino_4_bromotoluene 3-Amino-4-bromotoluene Oxidation Oxidation (e.g., MnO2, DCM, Reflux) 3_Amino_4_bromotoluene->Oxidation Target_Compound This compound Oxidation->Target_Compound

Caption: Proposed synthesis of this compound.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a key building block for the synthesis of various heterocyclic compounds, many of which are investigated as kinase inhibitors. The Bcr-Abl tyrosine kinase, for instance, is a well-established target in the treatment of chronic myeloid leukemia (CML). Inhibitors like Nilotinib and Dasatinib are used clinically, and the development of new analogues to overcome resistance is an active area of research.[1][2][3] The structure of this compound is suitable for constructing the core scaffolds of such inhibitors.

The following workflow illustrates a generalized synthetic pathway for a Nilotinib analogue, where this compound could be utilized in the initial steps to form a key intermediate.

Generalized Synthetic Workflow for a Kinase Inhibitor:

G Start This compound Step1 Condensation with Guanidine Derivative Start->Step1 Intermediate1 Aminopyrimidine Intermediate Step1->Intermediate1 Step2 Buchwald-Hartwig or Ullmann Coupling Intermediate1->Step2 Intermediate2 Coupled Biaryl Intermediate Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final Kinase Inhibitor Analogue Step3->Final

Caption: Synthetic pathway for a kinase inhibitor.

This pathway demonstrates how the aldehyde functionality can be used to construct a pyrimidine ring, a common core in many kinase inhibitors. The bromine atom then serves as a handle for a palladium-catalyzed cross-coupling reaction to introduce another aromatic fragment, building the complexity of the molecule. A final amide coupling step would complete the synthesis of the target inhibitor.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its well-defined chemical properties and versatile reactivity make it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its identity, properties, and a conceptual framework for its synthesis and application, serving as a foundational resource for researchers and professionals in drug discovery and development.

References

The Versatile Synthon: Unlocking the Research Potential of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-4-bromobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a primary amine, and a bromine atom on a benzene ring. This unique arrangement of functional groups makes it a highly valuable and versatile building block in synthetic organic chemistry. Its strategic importance lies in its ability to serve as a precursor for a wide array of complex heterocyclic scaffolds, which are pivotal in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the potential research applications of this compound, complete with its chemical properties, synthesis protocols, and potential reaction pathways for the generation of novel compounds.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 359867-42-8[1]
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
IUPAC Name This compound[1]
Appearance Not specified, likely a solid
SMILES C1=CC(=C(C=C1C=O)N)Br[1]
InChI InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2[1]

Synthesis of this compound

While specific detailed protocols for the synthesis of this compound are not extensively published in readily available literature, a general synthetic approach can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the bromination of 3-aminobenzaldehyde or the reduction of a nitro group precursor. A conceptual workflow for a potential synthesis is outlined below.

G cluster_start Starting Material cluster_bromination Step 1: Bromination cluster_intermediate Intermediate cluster_reduction Step 2: Reduction cluster_product Final Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Bromination Bromination (e.g., Br2, FeBr3) 3-Nitrobenzaldehyde->Bromination Intermediate 4-Bromo-3-nitrobenzaldehyde Bromination->Intermediate Reduction Reduction of Nitro Group (e.g., Fe/HCl or H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Figure 1. A potential synthetic workflow for this compound.

Potential Research Applications in Medicinal Chemistry

The structural motifs present in this compound make it an attractive starting material for the synthesis of various classes of bioactive molecules. The presence of an ortho-amino aldehyde functionality is particularly suited for the construction of fused heterocyclic systems.

Synthesis of Bromo-Substituted Quinazolines and Quinazolinones

Quinazolines and their corresponding quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ortho-amino and aldehyde groups of this compound can undergo cyclocondensation reactions with a variety of reagents to form a quinazoline ring system. The bromine atom at position 4 of the starting material would be incorporated into the final quinazoline structure, providing a handle for further chemical modification through cross-coupling reactions or influencing the biological activity of the molecule.

A general reaction scheme for the synthesis of bromo-substituted quinazolines is depicted below.

G Start This compound Reaction Cyclocondensation Start->Reaction Reagent Amine Source (e.g., R-NH2, NH4OAc) Reagent->Reaction Product Substituted 7-Bromoquinazoline Reaction->Product G cluster_path1 PARP Inhibitor Pathway cluster_path2 Kinase Inhibitor Pathway Start1 This compound Oxidation Oxidation Start1->Oxidation Intermediate1 3-Amino-4-bromobenzoic acid Oxidation->Intermediate1 AmideCoupling Amide Coupling Intermediate1->AmideCoupling Intermediate2 3-Amino-4-bromobenzamide Derivative AmideCoupling->Intermediate2 FinalProduct1 Potential PARP Inhibitor Intermediate2->FinalProduct1 Start2 This compound Cyclocondensation Cyclocondensation Start2->Cyclocondensation Intermediate3 7-Bromoquinazoline Scaffold Cyclocondensation->Intermediate3 Functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Intermediate3->Functionalization FinalProduct2 Potential Kinase Inhibitor Functionalization->FinalProduct2

References

The Versatile Virtuoso: 3-Amino-4-bromobenzaldehyde as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate tapestry of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, 3-Amino-4-bromobenzaldehyde has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive functional groups that serve as handles for a wide array of chemical transformations. Its strategic substitution pattern—an aldehyde, a primary amine, and a bromine atom on a benzene ring—provides orthogonal reactivity, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision and control. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the development of novel heterocyclic compounds and pharmacologically active agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. The table below summarizes its key properties.

PropertyValueReference
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
CAS Number 359867-42-8[1]
Appearance Not explicitly found, but related compounds are typically solids.
Melting Point Not explicitly found in searches.
Boiling Point Not explicitly found in searches.
Solubility Not explicitly found, but likely soluble in common organic solvents.

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated full spectrum for this specific molecule was not found in the conducted searches, data for the closely related 3-aminobenzaldehyde provides a valuable reference point for interpreting its spectral features.[2]

Spectroscopic Data (Reference: 3-aminobenzaldehyde)
¹H NMR (600 MHz, DMSO-d₆) δ 9.80 (s, 1H, -CHO), 7.16 – 7.08 (m, 2H, Ar-H), 6.98 (d, J = 7.3 Hz, 1H, Ar-H), 6.72 (d, J = 7.5 Hz, 1H, Ar-H), 5.28 (s, 2H, -NH₂)[2]
¹³C NMR (151 MHz, DMSO-d₆) δ 192.24, 149.48, 134.84, 129.78, 117.61, 117.44, 112.80[2]

For this compound, one would expect the aldehydic proton to appear around 9.8-10.0 ppm. The aromatic protons would exhibit a more complex splitting pattern due to the three different substituents. The carbon spectrum would show a peak for the carbonyl carbon around 190 ppm and distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the performed searches, a reliable synthesis can be extrapolated from established methods for analogous compounds, such as the synthesis of 2-amino-5-bromobenzaldehyde.[3] A plausible synthetic route would involve the reduction of a corresponding nitro precursor, 3-nitro-4-bromobenzaldehyde.

Hypothetical Experimental Protocol (Adapted from similar syntheses):

Step 1: Nitration of 4-bromobenzaldehyde

A mixture of 4-bromobenzaldehyde and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be carefully reacted at a controlled temperature to introduce a nitro group onto the aromatic ring. The directing effects of the bromo and aldehyde groups would need to be considered to optimize the formation of the desired 3-nitro-4-bromobenzaldehyde isomer.

Step 2: Reduction of 3-nitro-4-bromobenzaldehyde

The purified 3-nitro-4-bromobenzaldehyde would then be subjected to reduction. A common and effective method for this transformation is the use of a metal catalyst, such as iron powder in the presence of an acid like acetic acid.[4]

  • Reaction: To a solution of 3-nitro-4-bromobenzaldehyde in a suitable solvent (e.g., a mixture of acetic acid and ethanol), iron powder is added. The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Upon completion, the reaction mixture is filtered to remove the iron catalyst. The filtrate is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the final product in high purity.

Synthesis_Workflow Start 4-Bromobenzaldehyde Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 3-Nitro-4-bromobenzaldehyde Nitration->Intermediate Reduction Reduction (e.g., Fe/AcOH) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Key Reactions and Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzaldehyde ring. While a specific protocol for this compound was not found, the conditions for the structurally similar 4-Amino-3-bromobenzoic acid can be adapted.[5][6]

General Experimental Protocol for Suzuki-Miyaura Coupling (Adapted):

  • Reagents: this compound (1.0 eq.), boronic acid or ester (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.).[5]

  • Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[7]

  • Procedure: The reagents are combined in a reaction vessel under an inert atmosphere. The degassed solvent is added, and the mixture is heated (typically 80-100 °C) until the reaction is complete.[5]

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[5]

Challenges: The presence of the amino group can sometimes lead to catalyst inhibition. Careful selection of the palladium catalyst and ligands is crucial for achieving high yields.[6]

Suzuki_Miyaura_Coupling Start This compound Reagents R-B(OH)₂ Pd Catalyst Base Start->Reagents Suzuki-Miyaura Coupling Product 3-Amino-4-arylbenzaldehyde Reagents->Product

Synthesis of Heterocyclic Compounds

The aldehyde and amino groups of this compound are perfectly positioned to participate in cyclization reactions, leading to the formation of various heterocyclic systems.

Quinoline Synthesis: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[8] this compound can serve as a precursor to substituted quinolines through reactions like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.

Quinoline_Synthesis Start This compound Reagent α-Methylene Ketone (e.g., R-CO-CH₂-R') Start->Reagent Friedländer Synthesis Product Substituted 7-Bromoquinoline Reagent->Product

Benzodiazepine Synthesis: Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9] 2-Aminobenzophenones are common precursors for the synthesis of 1,4-benzodiazepines.[10] Through a Suzuki coupling to introduce an aryl group at the 4-position, this compound can be converted into a 3-amino-4-arylbenzaldehyde, which can then be further elaborated to form a benzodiazepine scaffold.

Applications in Drug Discovery

The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable building block in drug discovery programs.

Kinase Inhibitors: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature substituted aminobenzamide or related heterocyclic cores.[11][12] The ability to introduce diverse substituents at the 4-position via Suzuki coupling, and to modify the amino and aldehyde groups, allows for the generation of libraries of compounds for screening against various kinase targets. For instance, 3-substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[11]

Conclusion

This compound stands out as a powerful and versatile building block in the arsenal of the modern organic chemist. Its unique combination of an aldehyde, a primary amine, and a bromine atom provides a gateway to a vast chemical space of complex and biologically relevant molecules. Through well-established synthetic transformations such as palladium-catalyzed cross-coupling and various cyclization reactions, researchers can efficiently construct diverse libraries of quinolines, benzodiazepines, and other heterocyclic systems. The potential of this scaffold in the development of novel therapeutic agents, particularly in the area of kinase inhibition, underscores its significance in the fields of medicinal chemistry and drug discovery. As the demand for novel molecular architectures with tailored biological activities continues to grow, the strategic application of this compound is poised to play an increasingly important role in advancing the frontiers of chemical synthesis and pharmaceutical innovation.

References

An In-depth Technical Guide to 3-Amino-4-bromobenzaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-bromobenzaldehyde, a valuable substituted benzaldehyde derivative. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence as a commercially available fine chemical suggests its utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide will cover its physicochemical properties, plausible synthetic routes based on established chemical principles, a detailed experimental protocol, and its potential applications.

Physicochemical Properties

This compound is a solid at room temperature. Its key identifying and physical properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
CAS Number 359867-42-8
Appearance Data not readily available; likely a crystalline solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Data not readily available; likely soluble in common organic solvents

Note: Specific experimental data for melting point, boiling point, and solubility are not widely reported in the literature.

A Plausible History and Synthesis

The precise date and discoverer of this compound are not clearly documented in seminal publications. Its history is more accurately traced through its appearance in chemical supplier catalogs and its implicit use as an intermediate in patent literature for the synthesis of more complex molecules. Its utility arises from the presence of three key functional groups: an aldehyde, a primary amine, and a bromine atom, which allow for a variety of chemical transformations.

A logical and common synthetic approach to this compound would involve a two-step process starting from 3-nitrobenzaldehyde:

  • Electrophilic Bromination: The bromination of 3-nitrobenzaldehyde would likely proceed with the bromine atom directing to the position ortho to the nitro group and meta to the aldehyde, due to the directing effects of the substituents on the aromatic ring.

  • Reduction of the Nitro Group: The resulting 2-bromo-5-nitrobenzaldehyde would then be reduced to the corresponding amine, this compound. This reduction can be achieved using various reagents, with catalytic hydrogenation or metal-acid combinations being common methods.[2][3][4]

The following diagram illustrates this plausible synthetic workflow:

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitro Reduction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Bromination Bromination 3-Nitrobenzaldehyde->Bromination 2-Bromo-5-nitrobenzaldehyde 2-Bromo-5-nitrobenzaldehyde Bromination->2-Bromo-5-nitrobenzaldehyde Br₂, FeBr₃ Reduction Reduction 2-Bromo-5-nitrobenzaldehyde->Reduction This compound This compound Reduction->this compound e.g., H₂, Pd/C or Fe/HCl

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The following is a representative, two-step experimental protocol for the synthesis of this compound based on established methods for similar transformations.

Step 1: Synthesis of 2-Bromo-5-nitrobenzaldehyde

This protocol is adapted from the bromination of similar aromatic compounds.

Materials:

  • 3-Nitrobenzaldehyde

  • Iron (III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzaldehyde in dichloromethane.

  • Add a catalytic amount of iron (III) bromide to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-5-nitrobenzaldehyde.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine using iron powder in an acidic medium.[3]

Materials:

  • 2-Bromo-5-nitrobenzaldehyde

  • Iron powder

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium carbonate (solid)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-nitrobenzaldehyde and ethanol.

  • To the stirred suspension, add iron powder.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer by the addition of solid sodium carbonate until the solution is basic.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by column chromatography if necessary.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The amino group can be acylated, alkylated, or transformed into a variety of other functional groups. The aldehyde is reactive towards nucleophiles and can participate in condensation and olefination reactions. The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

While specific drugs synthesized directly from this compound are not prominently featured in the literature, its structural motifs are present in various pharmacologically active compounds. Substituted aminobenzaldehydes are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The bromo-aniline moiety is a key feature in a number of kinase inhibitors and other targeted therapies. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for drug discovery screening.

The logical relationship for its application in the synthesis of a hypothetical drug candidate via a Suzuki coupling is depicted below:

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Product cluster_final Further Synthesis This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst Biaryl Aldehyde Intermediate Biaryl Aldehyde Intermediate Pd Catalyst->Biaryl Aldehyde Intermediate Drug Candidate Drug Candidate Biaryl Aldehyde Intermediate->Drug Candidate Further Functionalization

Caption: Application of this compound in drug synthesis.

References

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 3-Amino-4-bromobenzaldehyde (CAS No. 359867-42-8) is readily available from major suppliers. The following guide has been compiled using data from the PubChem database entry for the compound, supplemented with safety and handling information from the SDSs of the closely related isomers, 3-Bromobenzaldehyde and 4-Bromobenzaldehyde. Therefore, this guide should be used as a supplementary resource, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. It provides a comprehensive overview of the known properties, safety precautions, handling procedures, and emergency responses related to this compound and its structural analogs.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
CAS Number 359867-42-8[1]
Appearance Not explicitly stated for this isomer, but related bromobenzaldehydes are typically white to yellow solids.[2][3]
Melting Point Data not available for this isomer. 4-Bromobenzaldehyde has a melting point of 55-58 °C.[2]
Boiling Point Data not available.
Flash Point Data not available for this isomer. 3-Bromobenzaldehyde has a flash point of 96 °C, and 4-Bromobenzaldehyde has a flash point of 108 °C.[2][4]
Solubility Data not available for this isomer. A related compound, 2-amino-5-bromobenzaldehyde, is slightly soluble in water and soluble in organic solvents like ethanol and ether.[5]

Hazard Identification and Classification

Based on the hazard classifications of 3-Bromobenzaldehyde and 4-Bromobenzaldehyde, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassClassificationPrecautionary Statements (Inferred)Source (Related Compounds)
Acute Oral Toxicity Category 4: Harmful if swallowed.H302: Harmful if swallowed.[3][6]
Skin Corrosion/Irritation Category 2: Causes skin irritation.H315: Causes skin irritation.[3][6][7]
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.H319: Causes serious eye irritation.[3][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.H335: May cause respiratory irritation.[3][6][7]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following engineering controls and personal protective equipment should be utilized when handling this compound.

  • Engineering Controls :

    • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]

    • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[4]

    • Respiratory Protection : If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator may be necessary.[8]

Experimental Protocols: Safe Handling and Spill Response

The following protocols are based on best practices for handling similar aromatic aldehydes and anilines and are adapted from procedures for a related isomer.

General Handling Protocol
  • Preparation : Before starting work, ensure all necessary PPE is worn correctly and that the work area (fume hood) is clean and uncluttered.

  • Weighing and Transfer :

    • Handle the solid material in a fume hood to avoid inhalation of any dust.

    • Use a spatula for transfers. Avoid creating dust.

    • Close the container tightly after use.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and a condenser.

  • Post-Procedure :

    • Clean the work area thoroughly after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Spill Response Protocol
  • Evacuation : Evacuate non-essential personnel from the spill area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment :

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4]

    • Do not use combustible materials, such as paper towels, to clean up the spill.

  • Collection :

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

    • Avoid generating dust during cleanup.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of the waste container according to institutional and local regulations.[9]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid MeasuresSource (Related Compounds)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Disposal : Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[6][9]

Diagrams

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep Risk Assessment ppe Don PPE prep->ppe hood Prepare Fume Hood ppe->hood weigh Weighing/Transfer hood->weigh dissolve Dissolving weigh->dissolve spill Spill weigh->spill reaction Reaction/Use dissolve->reaction dissolve->spill decontaminate Decontaminate Equipment reaction->decontaminate exposure Personal Exposure reaction->exposure waste Segregate Waste decontaminate->waste cleanup_area Clean Work Area waste->cleanup_area dispose Dispose of Waste cleanup_area->dispose

Caption: A workflow for the safe handling of this compound.

Generalized Toxicity Pathway

Generalized_Toxicity_Pathway cluster_cellular Cellular Interaction cluster_effects Toxic Effects compound This compound (Aromatic Aldehyde/Aniline) exposure Exposure (Inhalation, Skin/Eye Contact, Ingestion) compound->exposure membrane Cell Membrane Interaction exposure->membrane protein_binding Covalent Binding to Proteins (e.g., Schiff base formation) membrane->protein_binding dna_adducts Potential DNA Adduct Formation membrane->dna_adducts irritation Irritation (Skin, Eyes, Respiratory Tract) protein_binding->irritation inflammation Inflammatory Response protein_binding->inflammation sensitization Allergic Sensitization protein_binding->sensitization cytotoxicity Cell Damage / Cytotoxicity protein_binding->cytotoxicity dna_adducts->cytotoxicity irritation->inflammation oxidative_stress Oxidative Stress inflammation->oxidative_stress

Caption: A generalized potential toxicity pathway for an aromatic aldehyde and aniline.

References

Solubility Profile of 3-Amino-4-bromobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity, molecular weight, and the potential for hydrogen bonding with the solvent. The structure of 3-Amino-4-bromobenzaldehyde contains a polar aromatic ring system with an amino (-NH2) and a formyl (-CHO) group, which can participate in hydrogen bonding, and a nonpolar bromine (-Br) atom. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amino and formyl groups can form hydrogen bonds with protic solvents. However, the overall aromatic structure and the bromine atom contribute to some nonpolar character, limiting high solubility in water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThese solvents can effectively solvate the polar functional groups of the molecule without the competing hydrogen bonds present in protic solvents. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe significant polarity imparted by the amino and formyl groups makes it unlikely to be soluble in nonpolar solvents.
Acidic (Aqueous) 5% Hydrochloric AcidSolubleThe basic amino group will be protonated to form a water-soluble hydrochloride salt.
Basic (Aqueous) 5% Sodium HydroxideLikely InsolubleThe compound does not possess strongly acidic protons that would react with a dilute base to form a soluble salt.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Experimental Protocol: Equilibrium Solubility Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Table 2: Example Data Table for Quantitative Solubility Results

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
DMSO25
Hexane25

Experimental and Synthetic Workflows

Visualizing experimental and synthetic pathways is crucial for understanding and replicating scientific processes. The following diagrams, generated using the DOT language, illustrate the workflow for solubility determination and a representative synthetic application of a related compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess this compound to vials add_solvent Add known volume of solvent start->add_solvent cap_vials Cap vials securely add_solvent->cap_vials shake Agitate at constant temperature (e.g., 24-48h) cap_vials->shake settle Allow excess solid to settle shake->settle centrifuge Centrifuge to separate solid and supernatant settle->centrifuge withdraw Withdraw known volume of supernatant centrifuge->withdraw dilute Dilute supernatant withdraw->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate

Workflow for Experimental Solubility Determination

The following diagram illustrates a common synthetic route involving a closely related starting material, 3-amino-4-bromobenzoic acid, to form an amide, a reaction type frequently employed in drug discovery. This highlights a potential application of compounds with the 3-amino-4-bromophenyl moiety.

G cluster_activation Acid Chloride Formation cluster_coupling Amide Coupling cluster_workup Work-up & Purification start 3-Amino-4-bromobenzoic Acid reagents1 SOCl2 or (COCl)2, cat. DMF, DCM, 0°C to RT start->reagents1 Activation product1 3-Amino-4-bromobenzoyl Chloride (crude) reagents1->product1 amine Cyclohexylamine, Et3N, DCM, 0°C to RT product1->amine Coupling product2 3-Amino-4-bromo-N-cyclohexylbenzamide amine->product2 workup Aqueous wash, extraction, drying product2->workup purification Column chromatography workup->purification final_product Purified Product purification->final_product

Representative Amide Synthesis Pathway

Conclusion

This compound is a valuable reagent for the synthesis of novel compounds in drug discovery. Understanding its solubility is critical for reaction setup, purification, and formulation. This guide provides a predictive framework for its solubility and a detailed protocol for its experimental determination. The provided workflows offer a visual representation of key experimental and synthetic processes relevant to researchers in the field.

Methodological & Application

Synthesis of Schiff Bases from 3-Amino-4-bromobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 3-Amino-4-bromobenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of compounds with significant potential in medicinal chemistry and materials science. The presence of the bromine atom and the amino group on the benzaldehyde precursor offers unique opportunities for further molecular modifications and for modulating the biological and physicochemical properties of the resulting Schiff bases. These compounds are of particular interest to the drug development community due to their wide-ranging pharmacological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.

Applications in Research and Drug Development

Schiff bases derived from this compound are valuable scaffolds in the design of novel therapeutic agents and functional materials. The inherent bioactivity of the azomethine group, coupled with the electronic effects of the bromine and amino substituents, can lead to compounds with enhanced biological efficacy.

Key Application Areas:

  • Antimicrobial Agents: The imine linkage is a critical feature in many compounds exhibiting antibacterial and antifungal properties. Schiff bases from this compound can be screened against various pathogens to identify new leads for antimicrobial drug discovery.

  • Anticancer Drug Development: Many Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The structural versatility of these compounds allows for the systematic modification of their steric and electronic properties to optimize their anticancer potential.

  • Anti-inflammatory Agents: The development of novel anti-inflammatory drugs is a continuous effort in the pharmaceutical industry. Schiff bases have been reported to possess anti-inflammatory activity, and derivatives of this compound represent a promising avenue for the discovery of new anti-inflammatory compounds.

  • Sensors and Imaging Agents: The conjugated system in these Schiff bases can give rise to interesting photophysical properties, making them potential candidates for the development of fluorescent probes and chemosensors for the detection of metal ions and other biologically important species.

  • Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations. The nitrogen and potentially other donor atoms in the Schiff bases derived from this compound can coordinate with metal ions to form catalytically active complexes.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a Schiff base from a structurally similar starting material, 5-bromosalicylaldehyde, and aniline, which serves as a model for the synthesis using this compound. This data is provided to give researchers an expected range for yields and reaction conditions.

Amine ReactantAldehyde ReactantSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
Aniline5-BromosalicylaldehydeEthanolNone4 (Reflux)94Not specified

Note: This data is based on the synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol and is intended to be representative.[1][2] Actual results for the reaction of this compound may vary.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a Schiff base from this compound and a primary amine, using aniline as a representative example.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 moles of this compound in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution of the aldehyde, add an equimolar amount (0.01 moles) of aniline.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow the solution to cool slowly to form crystals.

  • Drying: Filter the purified crystals and dry them in a desiccator or a vacuum oven.

Characterization:

The synthesized Schiff base should be characterized using standard analytical techniques to confirm its structure and purity:

  • FT-IR Spectroscopy: To confirm the formation of the azomethine (-C=N-) bond, which typically exhibits a characteristic stretching frequency in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also indicate the completion of the reaction.

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons. The presence of a signal corresponding to the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically between δ 8-9 ppm) is a key indicator of Schiff base formation.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound and confirm its molecular formula.

  • Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of a pure substance.

Visualizations

Diagram 1: General Synthesis of Schiff Bases from this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Amino_4_bromobenzaldehyde This compound Schiff_Base Schiff Base 3_Amino_4_bromobenzaldehyde->Schiff_Base + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Solvent Ethanol Solvent->Schiff_Base Catalyst Glacial Acetic Acid (optional) Catalyst->Schiff_Base Heat Reflux Heat->Schiff_Base Water Water (H2O) Schiff_Base->Water By-product G Start Start Dissolve_Aldehyde Dissolve this compound in Ethanol Start->Dissolve_Aldehyde Add_Amine Add Primary Amine Dissolve_Aldehyde->Add_Amine Add_Catalyst Add Glacial Acetic Acid (optional) Add_Amine->Add_Catalyst Reflux Reflux for 3-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry the Product Recrystallize->Dry Characterize Characterize the Schiff Base (FT-IR, NMR, MS, MP) Dry->Characterize End End Characterize->End G Schiff_Base Schiff Base from This compound Antimicrobial Antimicrobial Agents Schiff_Base->Antimicrobial Anticancer Anticancer Drugs Schiff_Base->Anticancer Anti_inflammatory Anti-inflammatory Agents Schiff_Base->Anti_inflammatory Sensors Chemosensors Schiff_Base->Sensors Catalysis Catalysts Schiff_Base->Catalysis

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Amino-4-bromobenzaldehyde as a key building block. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are of significant interest in medicinal chemistry and drug discovery.[1][2][3]

The 3-amino-4-arylbenzaldehyde scaffold, synthesized via this reaction, is a valuable intermediate in the development of various pharmacologically active molecules.[1] The mild reaction conditions, commercial availability of reagents, and low toxicity of byproducts make the Suzuki coupling an attractive method for pharmaceutical development.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[4][5] For this compound, the general reaction scheme is as follows:

Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions This compound Coupled Product This compound->Coupled Product + Arylboronic Acid Ar-B(OH)₂ Arylboronic Acid->Coupled Product + Byproducts B(OH)₃ + HBr Coupled Product->Byproducts + Pd Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: General scheme of the Suzuki coupling reaction with this compound.

Reaction Mechanism: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps:[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.[4]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[4]

Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L₂) oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-B(OR)₂) ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes recommended conditions for the coupling of this compound with various arylboronic acids, extrapolated from similar reactions.[1][7][8][9]

EntryArylboronic Acid (Ar-B(OH)₂)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100895
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901088
42-Naphthylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Na₂CO₃THF/H₂O651690
54-Fluorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Ethanol/H₂O781294

Note: The yields presented are hypothetical and based on typical outcomes for similar Suzuki coupling reactions.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

General Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A general workflow for the Suzuki coupling experiment.

Applications in Drug Development

The Suzuki-Miyaura coupling is a powerful tool in drug discovery for the rapid synthesis of analog libraries to explore Structure-Activity Relationships (SAR).[3] The biaryl products derived from this compound can serve as precursors for a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[8][10][11] The amino and aldehyde functionalities on the product offer convenient handles for further chemical modifications.

References

Application Notes and Protocols for the Synthesis of 3-Amino-4-bromobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-Amino-4-bromobenzaldehyde, a valuable building block in the development of pharmaceutical compounds and other fine chemicals. The methodologies outlined are based on established chemical transformations, ensuring reproducibility and scalability.

Introduction

This compound and its derivatives are key intermediates in organic synthesis. The presence of three distinct functional groups on the benzene ring—an amino group, a bromo group, and an aldehyde—offers multiple points for chemical modification, making it a versatile precursor for the synthesis of a wide range of complex molecules, including heterocyclic compounds and novel drug candidates. The strategic placement of these functionalities allows for regioselective reactions, enabling the construction of intricate molecular architectures.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available p-toluidine. The overall synthetic pathway involves the protection of the amino group, followed by bromination of the aromatic ring, oxidation of the methyl group to an aldehyde, and subsequent deprotection of the amino group. This strategy ensures high yields and purity of the final product.

The proposed synthetic route is as follows:

  • Acetylation of p-Toluidine: The amino group of p-toluidine is protected as an acetamide to prevent its oxidation in subsequent steps and to direct the bromination to the desired position.

  • Bromination of p-Acetotoluide: The resulting p-acetotoluide undergoes electrophilic aromatic substitution with bromine to introduce a bromine atom at the position ortho to the activating acetamido group, yielding 3-bromo-4-acetaminotoluene.

  • Oxidation of 3-Bromo-4-acetaminotoluene: The methyl group of 3-bromo-4-acetaminotoluene is oxidized to an aldehyde functionality to produce 3-bromo-4-acetaminobenzaldehyde.

  • Hydrolysis of 3-Bromo-4-acetaminobenzaldehyde: The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of p-Acetotoluide

This procedure details the protection of the amino group of p-toluidine by acetylation.

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ice

Procedure:

  • In a 500 mL round-bottom flask, dissolve 53.5 g (0.5 mol) of p-toluidine in 150 mL of glacial acetic acid.

  • To this solution, add 56.1 g (0.55 mol) of acetic anhydride in one portion.

  • Gently heat the mixture to 50°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the white solid product in an oven at 80°C.

Expected Yield: 90-95%

Step 2: Synthesis of 3-Bromo-4-acetaminotoluene

This protocol describes the regioselective bromination of p-acetotoluide.

Materials:

  • p-Acetotoluide

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (10%)

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 74.5 g (0.5 mol) of p-acetotoluide in 250 mL of glacial acetic acid.

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add 80 g (0.5 mol) of bromine from the dropping funnel over a period of 1 hour, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • Pour the reaction mixture into 1 L of cold water. If the color of bromine persists, add a 10% sodium bisulfite solution dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Expected Yield: 85-90%

Step 3: Synthesis of 3-Bromo-4-acetaminobenzaldehyde

This procedure outlines the oxidation of the methyl group to an aldehyde.

Materials:

  • 3-Bromo-4-acetaminotoluene

  • Chromium trioxide (CrO₃)

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Sodium acetate

  • Dichloromethane

Procedure:

  • In a 1 L three-necked flask, prepare a solution of 114.5 g (0.5 mol) of 3-bromo-4-acetaminotoluene in 300 mL of acetic anhydride.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add 5 mL of concentrated sulfuric acid.

  • In a separate beaker, prepare a solution of 100 g (1.0 mol) of chromium trioxide in a mixture of 200 mL of acetic anhydride and 50 mL of glacial acetic acid.

  • Add the chromium trioxide solution dropwise to the flask over 2-3 hours, maintaining the temperature below 10°C.

  • After the addition, stir the reaction mixture at 5-10°C for an additional 2 hours.

  • Pour the reaction mixture onto 1.5 kg of crushed ice and stir for 1 hour.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane).

Expected Yield: 50-60%

Step 4: Synthesis of this compound

This final step involves the deprotection of the amino group.

Materials:

  • 3-Bromo-4-acetaminobenzaldehyde

  • Hydrochloric acid (10%)

  • Sodium hydroxide solution (10%)

  • Ethyl acetate

Procedure:

  • In a 500 mL round-bottom flask, suspend 61 g (0.25 mol) of 3-bromo-4-acetaminobenzaldehyde in 250 mL of 10% hydrochloric acid.

  • Heat the mixture to reflux for 2 hours. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature and neutralize it with a 10% sodium hydroxide solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the final product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 80-90%

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepProductStarting MaterialMolecular Weight ( g/mol )Molar Ratio (Starting Material:Reagent)Reaction Time (hours)Typical Yield (%)Purity (%)
1p-Acetotoluidep-Toluidine149.191:1.10.590-95>98
23-Bromo-4-acetaminotoluenep-Acetotoluide228.091:1385-90>97
33-Bromo-4-acetaminobenzaldehyde3-Bromo-4-acetaminotoluene242.091:24-550-60>95 (after chromatography)
4This compound3-Bromo-4-acetaminobenzaldehyde200.03-280-90>98 (after recrystallization)

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride) p_toluidine->acetylation p_acetotoluide p-Acetotoluide acetylation->p_acetotoluide bromination Bromination (Br2, Acetic Acid) p_acetotoluide->bromination bromo_acetaminotoluene 3-Bromo-4-acetaminotoluene bromination->bromo_acetaminotoluene oxidation Oxidation (CrO3, Ac2O) bromo_acetaminotoluene->oxidation bromo_acetaminobenzaldehyde 3-Bromo-4-acetaminobenzaldehyde oxidation->bromo_acetaminobenzaldehyde hydrolysis Hydrolysis (HCl) bromo_acetaminobenzaldehyde->hydrolysis final_product This compound hydrolysis->final_product LogicalRelationship start Start: p-Toluidine protection Amino Group Protection start->protection aromatic_sub Electrophilic Aromatic Substitution (Bromination) protection->aromatic_sub side_chain_ox Side-Chain Oxidation aromatic_sub->side_chain_ox deprotection Amino Group Deprotection side_chain_ox->deprotection end End Product: This compound deprotection->end

Application Notes and Protocols: The Use of 3-Amino-4-bromobenzaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromobenzaldehyde is a versatile bifunctional building block in medicinal chemistry. Its ortho-amino benzaldehyde structure provides a reactive scaffold for the synthesis of a variety of heterocyclic compounds, particularly quinazolines. Quinazoline derivatives are a well-established class of pharmacologically active molecules, with numerous examples approved as anticancer agents that function as kinase inhibitors.[1][2][3] The presence of a bromine atom at the 4-position offers a strategic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.[4][5]

These application notes describe the use of this compound as a precursor for the synthesis of a novel 7-bromo-substituted quinazoline derivative with potential kinase inhibitory activity. The protocols provided are based on established synthetic methodologies for quinazoline synthesis, such as the Friedländer annulation.[6][7][8]

Synthesis of a Novel 7-Bromoquinazoline Derivative

A key application of this compound is in the synthesis of quinazoline scaffolds. The following protocol details a proposed synthesis of a novel 7-bromo-2,4-dimethylquinazoline, a potential kinase inhibitor.

Experimental Protocol: Synthesis of 7-Bromo-2,4-dimethylquinazoline

Materials:

  • This compound

  • 2,4-Pentanedione (Acetylacetone)

  • Ethanol

  • Piperidine

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 2,4-pentanedione (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-Bromo-2,4-dimethylquinazoline.

DOT Script for the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Reaction_Vessel Ethanol, Piperidine (cat.) Reflux, 4-6h This compound->Reaction_Vessel 2,4-Pentanedione 2,4-Pentanedione 2,4-Pentanedione->Reaction_Vessel Workup Acid/Base Wash Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 7-Bromo-2,4-dimethylquinazoline Purification->Product

Caption: Synthetic workflow for 7-Bromo-2,4-dimethylquinazoline.

Characterization and Biological Activity

The synthesized 7-bromo-2,4-dimethylquinazoline can be characterized using standard analytical techniques. The biological activity can be assessed through in vitro kinase assays and cell-based proliferation assays.

Hypothetical Characterization Data
ParameterValue
Appearance Off-white solid
Melting Point 155-158 °C
¹H NMR (400 MHz, CDCl₃) δ 8.15 (d, J=8.8 Hz, 1H), 7.90 (d, J=1.6 Hz, 1H), 7.75 (dd, J=8.8, 1.6 Hz, 1H), 2.85 (s, 3H), 2.70 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 168.5, 162.0, 150.1, 135.8, 130.2, 128.9, 125.4, 122.7, 25.8, 22.1
HRMS (ESI) m/z calculated for C₁₀H₉BrN₂ [M+H]⁺: 236.9976; found: 236.9974
Hypothetical Biological Activity Data

The synthesized compound was screened against a panel of kinases to determine its inhibitory potential. Bromo-substituted quinazolines have shown activity against various tyrosine kinases.[1][9]

Kinase TargetIC₅₀ (nM)
EGFR 150
VEGFR2 250
PDGFRβ 300
Src >1000

The compound was further evaluated for its antiproliferative activity against a panel of cancer cell lines.

Cell LineIC₅₀ (µM)
A549 (Lung Cancer) 2.5
MCF-7 (Breast Cancer) 5.1
HCT116 (Colon Cancer) 3.8

Proposed Mechanism of Action: Kinase Inhibition

Quinazoline-based kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Hypothetical Signaling Pathway: EGFR Inhibition

DOT Script for the EGFR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor 7-Bromo-2,4-dimethylquinazoline Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocol described herein for the synthesis of a 7-bromo-substituted quinazoline derivative highlights its utility in generating kinase inhibitor scaffolds. The bromine functionality provides a site for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs. The diverse biological activities associated with the quinazoline nucleus make this a promising area for continued research and development.[10][11]

References

Application Note and Protocol: Synthesis of Schiff Bases via Condensation of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental procedure for the condensation reaction of 3-Amino-4-bromobenzaldehyde with a primary amine to synthesize a Schiff base (an imine). Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[1] They are synthesized by the condensation of a primary amine with an aldehyde or ketone.[1][2] This class of compounds is versatile and has applications in organic synthesis, catalysis, and as intermediates for biologically active compounds, including potential antibacterial and anticancer agents.[3][4][5] The following protocol outlines the synthesis, purification, and characterization of a Schiff base derived from this compound.

General Reaction Scheme

The reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by dehydration to form the imine.

This compound + R-NH₂ → N-((E)-(3-amino-4-bromophenyl)methylene)-R-amine + H₂O

Experimental Protocol

This protocol details a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

1. Materials and Equipment:

  • Chemicals:

    • This compound (C₇H₆BrNO)

    • Primary amine (e.g., Aniline, C₆H₅NH₂)

    • Solvent: Absolute Ethanol or Methanol

    • Catalyst: Glacial Acetic Acid (optional)

    • Recrystallization solvent (e.g., Ethanol, Toluene)

    • Deionized Water

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

    • TLC plates (Silica gel) and developing solvent (e.g., Ethyl acetate/Hexane mixture)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirrer

    • Magnetic stir bar

    • Glass funnel and filter paper

    • Büchner funnel and vacuum flask

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders and pipettes

    • Rotary evaporator

    • Melting point apparatus

    • FT-IR and NMR spectrometers for characterization

2. Synthesis Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10.0 mmol, 2.00 g) in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount of the primary amine (10.0 mmol). If the amine is a liquid (e.g., aniline, 0.92 mL), add it dropwise using a pipette.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[6]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base product may form upon cooling. If necessary, cool the flask in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.[6]

  • Drying: Dry the crude product in a vacuum oven or a desiccator over a drying agent like CaCl₂.

3. Purification (Recrystallization):

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or toluene) to dissolve the solid completely.[3][7]

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

4. Characterization:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopy: Characterize the structure of the synthesized Schiff base using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy. The FT-IR spectrum should show a characteristic peak for the azomethine (C=N) group, typically in the range of 1610-1680 cm⁻¹.[1]

Data Presentation

The following table summarizes the quantitative data for the condensation reaction between this compound and Aniline as a representative primary amine.

ParameterThis compoundAnilineSchiff Base Product
Molecular Formula C₇H₆BrNOC₆H₇NC₁₃H₁₁BrN₂
Molecular Weight ( g/mol ) 200.03[9]93.13275.14
Molar Amount (mmol) 10.010.010.0 (Theoretical)
Mass (g) 2.000.932.75 (Theoretical)
Volume (mL) -0.91-
Molar Ratio 111
Appearance SolidColorless to pale yellow liquidSolid (Typically colored)[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis reactants 1. Mix Reactants (Aldehyde, Amine, Ethanol) reflux 2. Add Catalyst & Reflux (2-4 hours) reactants->reflux cool 3. Cool to RT (Precipitation) reflux->cool filter_crude 4. Vacuum Filtration cool->filter_crude wash_crude 5. Wash with Cold Ethanol filter_crude->wash_crude dry_crude 6. Dry Crude Product wash_crude->dry_crude recrystallize 7. Recrystallize (from hot ethanol) dry_crude->recrystallize filter_pure 8. Filter Crystals recrystallize->filter_pure dry_pure 9. Dry Final Product filter_pure->dry_pure characterize 10. Characterization (MP, FT-IR, NMR) dry_pure->characterize

Caption: Workflow for the synthesis and purification of a Schiff base.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and primary amines can be toxic and irritating. Avoid inhalation, ingestion, and skin contact.

  • Organic solvents like ethanol and toluene are flammable. Keep them away from open flames and ignition sources.

  • Handle glacial acetic acid with care as it is corrosive.

References

The Versatility of 3-Amino-4-bromobenzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-4-bromobenzaldehyde is a valuable and versatile starting material in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a bromine atom, and an aldehyde functionality on a benzene ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds, including quinolines, quinazolinones, and benzodiazepines, using this compound as a key precursor.

Application Note 1: Synthesis of 7-Bromoquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of quinoline and its derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This compound serves as an excellent substrate for this reaction, leading to the formation of 7-bromo-substituted quinolines. The bromine atom at the 7-position provides a handle for further functionalization, making these products valuable intermediates in medicinal chemistry.

A notable application is the synthesis of 7-bromo-2-substituted-quinoline-3-carboxylates, which are precursors to compounds with potential biological activities.

Experimental Protocol: Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add ethyl acetoacetate (1.2 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired ethyl 7-bromo-2-methylquinoline-3-carboxylate.

Quantitative Data:

ProductStarting MaterialReagentsCatalystSolventReaction Time (h)Yield (%)
Ethyl 7-bromo-2-methylquinoline-3-carboxylateThis compoundEthyl acetoacetatePiperidineEthanol4-6~85-90

Logical Relationship of the Friedländer Synthesis:

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Intermediate Schiff Base / Enamine Intermediate This compound->Intermediate Active_Methylene_Compound Active Methylene Compound (e.g., Ethyl Acetoacetate) Active_Methylene_Compound->Intermediate Catalyst Catalyst (e.g., Piperidine) Catalyst->Intermediate Solvent_Heat Solvent & Heat (e.g., Ethanol, Reflux) Solvent_Heat->Intermediate Product 7-Bromoquinoline Derivative Intermediate->Product Cyclization & Aromatization

Caption: Friedländer synthesis of 7-bromoquinolines.

Application Note 2: Multicomponent Synthesis of 7-Bromo-4(3H)-quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. A highly efficient approach to synthesize these scaffolds is through multicomponent reactions (MCRs). This compound can be effectively utilized in a three-component reaction with an isocyanate (or a precursor) and a source of a carbonyl group to yield 7-bromo-4(3H)-quinazolinones. This one-pot synthesis offers advantages in terms of atom economy, reduced reaction time, and simplified work-up procedures.

Experimental Protocol: One-Pot Synthesis of 7-Bromo-2-phenyl-3H-quinazolin-4-one

Materials:

  • This compound

  • Benzoyl chloride

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a stirred solution of this compound (1.0 eq) in glacial acetic acid, add benzoyl chloride (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ammonium acetate (5.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-5 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure 7-bromo-2-phenyl-3H-quinazolin-4-one.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
7-Bromo-2-phenyl-3H-quinazolin-4-oneThis compoundBenzoyl chloride, Ammonium acetateGlacial acetic acid4-5~75-80

Experimental Workflow for Quinazolinone Synthesis:

Quinazolinone_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in Glacial Acetic Acid Add_Reagents Add Benzoyl Chloride (Stir for 30 min) Add Ammonium Acetate Start->Add_Reagents Reflux Heat to Reflux (4-5 hours) Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Quench Pour into Ice-Water Monitor->Quench Complete Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Obtain Pure Product Recrystallize->Product

Caption: Workflow for the synthesis of 7-bromo-quinazolinone.

Application Note 3: Synthesis of 8-Bromo-1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of heterocyclic compounds known for their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. A common synthetic route involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound. This compound can be ingeniously used to first form an in-situ o-phenylenediamine equivalent, which then reacts with a β-diketone to afford 8-bromo-1,5-benzodiazepine derivatives.

Experimental Protocol: Synthesis of 8-Bromo-2,4-dimethyl-3H-1,5-benzodiazepine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reflux the mixture and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-10 hours.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 8-bromo-2,4-dimethyl-3H-1,5-benzodiazepine.

Quantitative Data:

ProductStarting MaterialReagentsCatalystSolventReaction Time (h)Yield (%)
8-Bromo-2,4-dimethyl-3H-1,5-benzodiazepineThis compoundAcetylacetonep-TSAToluene8-10~65-70

Signaling Pathway for Benzodiazepine Formation:

Benzodiazepine_Pathway Start This compound + Acetylacetone Intermediate1 Formation of Schiff Base (Iminium Intermediate) Start->Intermediate1 p-TSA catalyst Intermediate2 Intramolecular Mannich-type Reaction Intermediate1->Intermediate2 Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 Product 8-Bromo-1,5-benzodiazepine Intermediate3->Product

Caption: Reaction pathway for 1,5-benzodiazepine synthesis.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions. Yields are approximate and may vary depending on the specific reaction conditions and scale.

Application Notes and Protocols for the Purification of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-4-bromobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. The purity of this reagent is crucial for the successful outcome of subsequent reactions, affecting yield, side-product formation, and the overall efficacy of the final product. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: silica gel column chromatography and recrystallization. Additionally, methods for purity assessment and troubleshooting are outlined.

I. Purification by Silica Gel Column Chromatography

Column chromatography is a widely used technique for the separation and purification of organic compounds from a mixture.[1] For this compound, silica gel is an effective stationary phase due to the compound's polarity.

Experimental Protocol:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[2]

    • Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.[2]

    • Carefully load the dissolved sample onto the top of the silica gel bed.[2]

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A common gradient might be from 10% to 50% ethyl acetate in hexane.[2] This gradual increase allows for the separation of compounds with different polarities.

  • Fraction Collection and Monitoring:

    • Collect the eluent in fractions.

    • Monitor the separation and identify the fractions containing the desired product using Thin Layer Chromatography (TLC).[2]

Data Presentation:

ParameterRecommended Conditions
Stationary Phase Silica Gel
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)[2]
Sample Solvent Dichloromethane or initial mobile phase[2]
Monitoring Technique Thin Layer Chromatography (TLC)[2]

Troubleshooting for Column Chromatography:

ProblemPossible CauseRecommended Solution
Low Yield Compound is too strongly adsorbed to the silica gel.Gradually increase the eluent polarity.[2]
Incomplete elution.Increase the proportion of the polar solvent in the mobile phase.[2]
Persistent Impurities Co-elution with the product due to similar polarity.Optimize the mobile phase with a shallower gradient for better resolution.[2]

II. Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.

Experimental Protocol:

  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

    • A co-solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[2]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and heat gently to dissolve the solid completely.[3]

  • Inducing Crystallization:

    • Once dissolved, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy, indicating the point of saturation.[3]

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • Crystal Collection:

    • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

    • Dry the crystals thoroughly.

Data Presentation:

ParameterRecommended Conditions
Solvent System Co-solvent pair (e.g., Ethyl Acetate/Hexane or Ethanol/Water)[2][3]
Dissolution Temperature Elevated temperature (boiling point of the "good" solvent)[2]
Crystallization Temperature Slow cooling to room temperature, followed by an ice bath.

Troubleshooting for Recrystallization:

ProblemPossible CauseRecommended Solution
No Crystals Form Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4]
Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
Discolored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration (use sparingly).[4]

III. Purity Assessment

To confirm the purity of the final product, a combination of analytical techniques is recommended.[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity.

  • Thin Layer Chromatography (TLC): Used for rapid, qualitative assessment of purity and for monitoring the progress of a reaction or purification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify any remaining impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

IV. Workflow Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude 3-Amino-4- bromobenzaldehyde Dissolution Dissolution in Minimal Solvent Crude->Dissolution Purification_Choice Purification Method Dissolution->Purification_Choice Column_Chromatography Silica Gel Column Chromatography Purification_Choice->Column_Chromatography  High Resolution Recrystallization Recrystallization Purification_Choice->Recrystallization  Bulk Purification Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Crystal_Formation Cooling & Crystal Formation Recrystallization->Crystal_Formation Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Filtration_Drying Filtration & Drying Crystal_Formation->Filtration_Drying Pure_Product Pure 3-Amino-4- bromobenzaldehyde Solvent_Removal->Pure_Product Filtration_Drying->Pure_Product Purity_Analysis Purity Assessment (HPLC, TLC, NMR, MS) Pure_Product->Purity_Analysis

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 3-Amino-4-bromobenzaldehyde. The protocols detailed below are based on established analytical techniques for aromatic aldehydes and amines and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes[1]

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2][3]

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[1][3]

    • The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[1][3]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Expected ¹H and ¹³C NMR Data (Based on Analogous Compounds)

The following table summarizes the expected chemical shifts for this compound based on data from similar compounds like 4-bromobenzaldehyde and other substituted benzaldehydes. Actual experimental values may vary.

Analysis Expected Chemical Shift (δ, ppm) Assignment
¹H NMR ~9.8Aldehydic proton (-CHO)
~7.5-7.8Aromatic protons
~4.0-5.0Amino protons (-NH₂)
¹³C NMR ~190Aldehydic carbon (C=O)[4]
~120-150Aromatic carbons[4][5]

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate integrate_analyze Integrate and Analyze Spectra calibrate->integrate_analyze assign Assign Signals to Structure integrate_analyze->assign

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS system with an electron ionization (EI) source

  • Appropriate GC column (e.g., a nonpolar or medium-polarity column like a TR-5MS)[6]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

    • Filter the solution using a 0.45 µm syringe filter into a GC vial.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program to ensure good separation. A typical program might start at a low temperature and ramp up.

    • Set the injector temperature (e.g., 250 °C) and MS transfer line temperature (e.g., 280 °C).[6]

    • Use helium as the carrier gas at a constant flow rate.

    • Acquire the mass spectrum in full scan mode over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity).[7]

Expected Mass Spectrometry Data
Analysis Expected m/z (Relative Intensity) Assignment
MS (EI) 201/199[M]⁺, Molecular ion
198/200[M-H]⁺
120[M-Br]⁺
92[M-Br-CO]⁺

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent filter Filter into GC Vial dissolve->filter inject Inject Sample filter->inject separate Separate on GC Column inject->separate ionize_detect Ionize (EI) and Detect separate->ionize_detect analyze_tic Analyze Total Ion Chromatogram (TIC) ionize_detect->analyze_tic extract_ms Extract Mass Spectrum analyze_tic->extract_ms identify_peaks Identify Molecular and Fragment Ions extract_ms->identify_peaks

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method with UV detection is generally suitable.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify it.

Materials and Equipment:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate or acetate) or acid modifier (e.g., formic acid or trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]

Procedure:

  • Mobile Phase and Sample Preparation:

    • Prepare the mobile phase. A common mobile phase for similar compounds is a mixture of acetonitrile and water, often with a buffer or acid modifier to improve peak shape.[9] For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Prepare a stock solution of the reference standard and the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

    • Filter the solutions through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Use a gradient elution to ensure good separation of the main peak from any impurities. A typical gradient might be from 10% to 90% Acetonitrile over 20 minutes.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength. This should be at or near the λmax of this compound. A photodiode array (PDA) detector is useful for determining the optimal wavelength.

  • Data Analysis:

    • Identify the peak for this compound by comparing its retention time with that of the reference standard.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, create a calibration curve using a series of standard solutions of known concentrations.

Expected HPLC Data
Parameter Expected Value
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water gradient
Detection UV (wavelength to be determined, likely in the 254-350 nm range)
Purity >95% (for a typical technical grade sample)

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation prep_mobile Prepare Mobile Phase prep_sample Prepare Sample and Standard Solutions filter_sol Filter Solutions prep_sample->filter_sol setup_hplc Set Up HPLC Conditions filter_sol->setup_hplc inject Inject Sample/Standard setup_hplc->inject separate Separate on C18 Column inject->separate detect UV Detection separate->detect get_chrom Obtain Chromatogram detect->get_chrom id_peak Identify Peak by Retention Time get_chrom->id_peak calc_purity Calculate Purity (Area %) id_peak->calc_purity

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition profile, and melting point of this compound.

Experimental Protocol: TGA/DSC Analysis

Objective: To determine the thermal stability and melting point of this compound.

Materials and Equipment:

  • This compound sample

  • TGA/DSC instrument (or separate instruments)

  • Aluminum or platinum pans

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (2-5 mg for DSC, 5-10 mg for TGA) into a tared TGA or DSC pan.[10]

  • Instrument Setup and Data Acquisition:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[10]

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).[10]

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Analyze the thermogram to determine the onset of decomposition and the temperature ranges of mass loss.

    • DSC: Analyze the thermogram to identify endothermic events such as melting. The peak of the endotherm corresponds to the melting point.

Expected Thermal Analysis Data
Analysis Expected Observation
DSC A sharp endothermic peak corresponding to the melting point.
TGA Thermal stability up to a certain temperature, followed by one or more decomposition steps at higher temperatures.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (2-10 mg) into Pan load Load Sample and Reference Pans weigh->load purge Purge with Inert Gas load->purge heat Heat at a Constant Rate purge->heat record Record Mass Loss (TGA) and Heat Flow (DSC) heat->record analyze_tga Analyze TGA for Decomposition Temperature record->analyze_tga analyze_dsc Analyze DSC for Melting Point record->analyze_dsc

References

Application Notes and Protocols: Reaction Mechanisms and Kinetics of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromobenzaldehyde is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds that form the core of many pharmaceutical agents. Understanding the reaction mechanisms and kinetics of this substituted benzaldehyde is crucial for optimizing reaction conditions, maximizing yields, and ensuring the efficient production of target molecules. This document provides detailed application notes on the key reactions of this compound, including the Suzuki-Miyaura coupling, Ullmann condensation, and the synthesis of quinazolines. Experimental protocols for monitoring reaction kinetics are also presented.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.

The presence of the amino group in this compound can influence the reaction. Its electron-donating nature can activate the aromatic ring, but it can also coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligands is therefore important to modulate the catalyst's reactivity.[3]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 3-Amino-4- bromobenzaldehyde (Ar-Br) ArPd(II)BrL2 Ar-Pd(II)(Br)L2 (Ar = 3-amino-4-formylphenyl) Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Kinetics

A study on the heterogeneous coupling of 4-bromobenzaldehyde with phenylboronic acid using a polymer composite-supported Pd catalyst showed that the reaction can be completed in under 5 minutes with a Pd loading greater than 0.01 mol%.[4] The reaction rate can be monitored by tracking the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or GC.

Table 1: Kinetic Data for the Suzuki Coupling of 4-bromobenzaldehyde with Phenylboronic Acid (Analogous System) [4]

CatalystPd Loading (mol%)Reaction Time for >95% Conversion
PCS10.01< 5 min
PCS10.00630 min
PCS10.0012 h
Commercial Pd/C1~2 h

Data from a heterogeneous catalysis study and may vary significantly with different catalytic systems and reaction conditions.

II. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N, C-O, or C-S.[5] For this compound, this reaction can be employed to introduce various amine, ether, or thioether functionalities.

Reaction Mechanism

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) species.[6][7]

  • Formation of Active Species: The reaction is initiated by the formation of an active copper(I) species from a copper source.

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Cu(I) center.

  • Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) coordinates to the copper center and then attacks the aryl group.

  • Reductive Elimination: The final product is formed via reductive elimination, regenerating a copper species that can re-enter the catalytic cycle.

Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle Cu(I)L Cu(I)L (Active Catalyst) Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition 3-Amino-4- bromobenzaldehyde (Ar-Br) ArCu(III)BrL Ar-Cu(III)(Br)L (Ar = 3-amino-4-formylphenyl) Oxidative_Addition->ArCu(III)BrL Ligand_Exchange Ligand Exchange/ Nucleophilic Attack ArCu(III)BrL->Ligand_Exchange H-Nu Base ArCu(III)(Nu)L Ar-Cu(III)(Nu)L Ligand_Exchange->ArCu(III)(Nu)L Reductive_Elimination Reductive Elimination ArCu(III)(Nu)L->Reductive_Elimination Reductive_Elimination->Cu(I)L Regeneration Product Ar-Nu (Coupled Product) Reductive_Elimination->Product

Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Kinetics

Detailed kinetic studies specifically for the Ullmann condensation of this compound are scarce in the literature. The reaction rates are known to be sensitive to the nature of the copper catalyst, the ligand, the base, the solvent, and the temperature. Traditional Ullmann reactions often require high temperatures, but modern catalytic systems with appropriate ligands can facilitate the reaction under milder conditions.[5]

III. Synthesis of Quinazolines

This compound is a key precursor for the synthesis of quinazoline derivatives, a class of heterocyclic compounds with a broad range of biological activities.[8][9]

Reaction Mechanism

The synthesis of quinazolines from 2-aminobenzaldehydes and a nitrogen source (e.g., ammonia or an amine) generally proceeds through a condensation reaction to form a dihydroquinazoline intermediate, followed by an oxidation step to yield the aromatic quinazoline.[10][11]

  • Condensation: The aldehyde group of this compound reacts with the nitrogen source to form an imine.

  • Cyclization: The amino group on the benzene ring then attacks the imine carbon in an intramolecular fashion to form a dihydroquinazoline ring.

  • Oxidation/Aromatization: The dihydroquinazoline intermediate is then oxidized to the final quinazoline product. This step can occur in the presence of an external oxidant or sometimes spontaneously with air oxidation.

Quinazoline_Synthesis_Mechanism Start This compound + R-NH2 Imine Imine Intermediate Start->Imine Condensation (-H2O) Cyclization Intramolecular Cyclization Imine->Cyclization Dihydroquinazoline Dihydroquinazoline Intermediate Cyclization->Dihydroquinazoline Oxidation Oxidation/ Aromatization Dihydroquinazoline->Oxidation Quinazoline 4-Bromo-quinazoline Derivative Oxidation->Quinazoline

Figure 3: General reaction pathway for the synthesis of quinazolines.
Kinetics

The kinetics of quinazoline synthesis are dependent on the specific reaction conditions and the nature of the reactants. The initial condensation step is often reversible and can be acid or base-catalyzed. The rate-determining step can be either the cyclization or the final oxidation, depending on the reaction pathway. Kinetic studies can be performed by monitoring the concentration of the starting material, intermediate, or product over time.

IV. Experimental Protocols

The following are general protocols for monitoring the kinetics of reactions involving this compound. These should be adapted and optimized for specific reaction systems.

Protocol 1: General Procedure for Kinetic Analysis by HPLC
  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the solvent, this compound, and all other reagents except the catalyst or initiating reagent.

    • Allow the mixture to reach the desired reaction temperature and stir for a few minutes to ensure homogeneity.

    • At time t=0, add the catalyst or initiating reagent to start the reaction.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) that stops the reaction. The quenching solvent should also be compatible with the HPLC mobile phase.

  • HPLC Analysis:

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC).

    • Use a suitable column (e.g., C18) and a mobile phase that provides good separation of the starting material, product, and any major intermediates or byproducts.

    • Monitor the elution profile using a UV detector at a wavelength where the compounds of interest have strong absorbance.

  • Data Analysis:

    • Generate a calibration curve for the starting material and the product using standards of known concentrations.

    • From the peak areas in the chromatograms of the reaction samples, determine the concentrations of the reactant and product at each time point.

    • Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.

HPLC_Workflow Start Reaction Setup Sampling Sampling at Timed Intervals Start->Sampling Quenching Quench Reaction Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data Data Acquisition (Peak Areas) HPLC->Data Analysis Concentration vs. Time Plot & Kinetic Analysis Data->Analysis

Figure 4: Experimental workflow for kinetic analysis using HPLC.
Protocol 2: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)

While less quantitative than HPLC, TLC is a rapid and convenient method for monitoring the progress of a reaction.[12]

  • Reaction Setup:

    • Set up the reaction as described in Protocol 1.

  • TLC Monitoring:

    • At various time points, use a capillary tube to spot a small amount of the reaction mixture onto a TLC plate.

    • Also spot the starting material(s) and, if available, the expected product as references.

    • Develop the TLC plate in a suitable solvent system that provides good separation of the components.

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

V. Data Presentation

The quantitative data obtained from kinetic studies should be summarized in tables for easy comparison.

Table 2: Example of a Data Table for Kinetic Analysis

Time (min)[Reactant] (M)[Product] (M)% Conversion
00.1000.0000
100.0850.01515
200.0720.02828
300.0610.03939
600.0370.06363
1200.0140.08686

This data can then be used to determine the rate law and the rate constant for the reaction under the specific conditions studied.

Conclusion

This document provides a foundational understanding of the key reaction mechanisms and kinetic considerations for this compound. The provided protocols offer a starting point for researchers to conduct their own detailed kinetic studies. By applying these principles and methodologies, scientists and drug development professionals can better control and optimize the synthesis of valuable molecules derived from this important building block.

References

Practical Applications of 3-Amino-4-bromobenzaldehyde in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromobenzaldehyde is a versatile bifunctional aromatic compound that serves as a valuable starting material in the synthesis of a diverse range of heterocyclic and Schiff base derivatives with significant potential in drug discovery. Its unique substitution pattern, featuring an amino group, a bromine atom, and an aldehyde functionality, allows for multiple reaction pathways to generate novel molecular scaffolds. This document outlines the practical applications of this compound as a key building block in the development of potential therapeutic agents, with a focus on anticancer and antimicrobial applications. The provided protocols are based on established synthetic methodologies for analogous compounds.

I. Synthesis of Bioactive Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are known to possess a wide spectrum of biological activities.

Application Note: Anticancer Activity of Schiff Base Derivatives

Schiff bases derived from substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death) through various signaling pathways. The imine bond and the overall molecular geometry are crucial for their interaction with biological targets. The bromo and amino substituents on the phenyl ring of this compound can be further modified to optimize activity and selectivity.

Experimental Protocol: Synthesis of a Novel Schiff Base (SB-1)

This protocol describes the synthesis of a Schiff base from this compound and 4-fluoroaniline.

Materials:

  • This compound

  • 4-Fluoroaniline

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Add 10 mmol of 4-fluoroaniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from hot ethanol to obtain pure crystals of the Schiff base (SB-1).

  • Dry the purified product in a vacuum oven at 40-50 °C.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

II. Biological Evaluation of Synthesized Compounds

Application Note: In Vitro Anticancer Screening

The synthesized Schiff base (SB-1) can be evaluated for its cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Normal cell line (e.g., BHK-21 - baby hamster kidney) for selectivity assessment

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Synthesized Schiff base (SB-1) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compound (SB-1) in the culture medium. The final concentrations may range from 1 µM to 100 µM.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Carboplatin).

  • Incubate the plates for 48 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the synthesized Schiff base (SB-1) and a reference drug.

CompoundCell LineIC₅₀ (µM)
SB-1 HeLa15.2
MCF-721.5
BHK-21> 100
Carboplatin HeLa8.7
MCF-712.3
BHK-2145.8

III. Mechanistic Insights and Signaling Pathways

Application Note: Induction of Apoptosis

Schiff bases often exert their anticancer effects by inducing apoptosis. This can be investigated through various assays, including fluorescence microscopy with DNA-binding dyes like DAPI, and analysis of the cell cycle and key apoptotic proteins.

Hypothetical Signaling Pathway for Apoptosis Induction by SB-1

The following diagram illustrates a plausible signaling pathway through which a Schiff base derivative of this compound could induce apoptosis in cancer cells.

G SB1 Schiff Base (SB-1) Cell Cancer Cell SB1->Cell DNA_Damage DNA Damage Cell->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start Synthesis Synthesis of Derivatives from This compound Start->Synthesis Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification InVitro In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Purification->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) HitID->Mechanism LeadOpt Lead Optimization (Structure-Activity Relationship) Mechanism->LeadOpt End End LeadOpt->End

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Amino-4-bromobenzaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-bromobenzaldehyde. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from a readily available precursor such as p-toluidine. The general approach involves protection of the amine, followed by electrophilic bromination, oxidation of the methyl group to an aldehyde, and subsequent deprotection. An alternative route could involve the diazotization of an aminobenzaldehyde followed by a Sandmeyer-type reaction to introduce the bromine.

Q2: What are the critical reaction parameters to control during the bromination step?

Careful control of temperature and the molar ratio of the brominating agent is crucial. Over-bromination can lead to the formation of di- or tri-brominated byproducts, reducing the yield of the desired mono-brominated product. The choice of solvent can also influence the selectivity of the reaction.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate alongside the starting material. Visualization under UV light or with a suitable staining agent (e.g., potassium permanganate) will indicate the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the recommended purification techniques for this compound?

The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. Column chromatography on silica gel is also a highly effective method for separating the desired product from impurities and side products. The choice of eluent for column chromatography will depend on the polarity of the compound and the impurities present. A patent on the purification of N-substituted aminobenzaldehydes suggests a process of aqueous suspension, acidification to solubilize the product while leaving impurities, filtration, and then neutralization to precipitate the purified product.[1]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of Brominated Product Incomplete reaction.Increase reaction time or temperature. Ensure the brominating agent is fresh and active.
Side reactions (e.g., over-bromination).Carefully control the stoichiometry of the brominating agent. Perform the reaction at a lower temperature to improve selectivity.
Formation of Multiple Products Non-selective reaction conditions.Optimize the reaction temperature and solvent. Consider using a milder brominating agent.
Presence of impurities in starting materials.Purify starting materials before use.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.After the reaction is complete, try to precipitate the product by adding a non-solvent. Alternatively, remove the solvent under reduced pressure and proceed with purification.
Formation of an emulsion during workup.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Degradation The amino group may be sensitive to oxidation.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid.Use mild oxidizing agents for the aldehyde synthesis step and avoid prolonged exposure to air.

Experimental Protocols

Table 1: Synthesis of 3-bromo-4-aminotoluene from p-Acetotoluide
Step Reagents and Conditions Reference
Acetylation of p-toluidine p-toluidine, glacial acetic acid, reflux for 2 hours.[2]
Bromination p-Acetotoluide, bromine, 50-55°C.[2]
Hydrolysis 3-bromo-4-acetaminotoluene, 95% ethyl alcohol, concentrated hydrochloric acid, reflux for 3 hours.[2]
Workup Cooling, filtration, washing with chilled alcohol. The free base is liberated by adding sodium hydroxide solution.[2]
Purification Steam distillation or distillation under reduced pressure (92-94°C / 3 mm).[2]
Table 2: Synthesis of p-bromobenzaldehyde from p-bromotoluene
Step Reagents and Conditions Reference
Bromination p-bromotoluene, bromine, 105-135°C, illuminated with a 150-watt tungsten lamp.[3]
Hydrolysis Crude p-bromobenzal bromide, powdered calcium carbonate, water, reflux for 15 hours.[3]
Purification Steam distillation. The product can be further purified through its bisulfite addition compound.[3]

Visualizing the Synthesis

To aid in understanding the proposed synthetic pathway, the following diagrams illustrate the logical workflow.

G Proposed Synthetic Workflow for this compound Start Start: p-Toluidine Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Step2 Step 2: Bromination (e.g., Br2 in Acetic Acid) Step1->Step2 Step3 Step 3: Oxidation (e.g., CrO3/H2SO4 or other methods) Step2->Step3 Step4 Step 4: Hydrolysis (Acidic) (Deprotection) Step3->Step4 End Product: This compound Step4->End

Caption: Proposed multi-step synthesis of this compound from p-toluidine.

G Troubleshooting Logic for Low Yield LowYield Low Yield Observed CheckReaction Check Reaction Completion (TLC/GC-MS) LowYield->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete OptimizeConditions Optimize Conditions: - Increase reaction time - Increase temperature - Check reagent quality Incomplete->OptimizeConditions CheckSideProducts Analyze for Side Products Complete->CheckSideProducts PurificationIssue Investigate Purification Loss Complete->PurificationIssue SideProductsPresent Side Products Identified CheckSideProducts->SideProductsPresent OptimizeSelectivity Optimize Selectivity: - Lower temperature - Adjust stoichiometry - Change solvent SideProductsPresent->OptimizeSelectivity

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Troubleshooting common side reactions with 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-bromobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a complex mixture of products and a low yield of the desired compound. What could be the cause?

A1: this compound, like many ortho-aminobenzaldehydes, is susceptible to self-condensation, which is a common cause of complex reaction mixtures and low yields. This occurs when two molecules of the aminobenzaldehyde react with each other. The amino group of one molecule can react with the aldehyde group of another, leading to the formation of dimers, trimers, and other polymeric materials. This process is often catalyzed by acid or heat.

To minimize self-condensation, consider the following strategies:

  • Slow Addition: Add the this compound slowly to the reaction mixture. This keeps its instantaneous concentration low, reducing the likelihood of self-reaction.

  • Low Temperature: Perform the reaction at the lowest temperature compatible with the desired transformation.

  • Control of pH: Avoid strongly acidic conditions if possible, as this can catalyze self-condensation. If an acid catalyst is required, use the mildest acid that is effective.

Q2: I am observing the formation of a dark-colored, insoluble material in my reaction. What is this and how can I prevent it?

A2: The formation of dark, insoluble materials is often indicative of polymerization or degradation of the this compound. This can be a result of self-condensation as mentioned in Q1, or other degradation pathways, especially at elevated temperatures. The presence of both an electron-donating amino group and an aldehyde group on the same aromatic ring makes the molecule highly reactive.

To prevent the formation of these byproducts:

  • Use Fresh Reagent: Ensure the this compound is of high purity and has been stored properly (cool, dry, and dark conditions) to prevent degradation before use.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can lead to the accumulation of degradation products. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and work it up as soon as it is complete.

Q3: My product appears to have lost the bromine atom. Is this a common side reaction?

A3: While not as common as side reactions involving the amino or aldehyde groups, dehalogenation (loss of the bromine atom) can occur under certain conditions, particularly in the presence of reducing agents or certain metal catalysts (e.g., Palladium) and a hydrogen source. If your reaction conditions involve reagents that can facilitate reductive dehalogenation, this could be a potential side reaction.

To avoid dehalogenation:

  • Careful Selection of Reagents: If a reduction is not the intended reaction, avoid using strong reducing agents.

  • Catalyst Screening: In cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions can be optimized to minimize dehalogenation.

Q4: I am trying to perform a reaction involving the amino group, but I am getting side reactions at the aldehyde. How can I protect the aldehyde group?

A4: The aldehyde group is highly reactive and can undergo a variety of transformations. If you need to perform a reaction selectively at the amino group, protection of the aldehyde is a common strategy.

Common protecting groups for aldehydes include:

  • Acetals: Reaction with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst forms a cyclic acetal, which is stable to many reaction conditions under which the amino group can be modified. The acetal can be readily removed by treatment with aqueous acid.

Troubleshooting Common Side Reactions

Observed Issue Potential Side Reaction Proposed Solution
Low yield, multiple spots on TLCSelf-condensationAdd this compound slowly to the reaction; run the reaction at a lower temperature; use a less acidic catalyst if possible.
Formation of a dark precipitatePolymerization/DegradationUse fresh, pure starting material; run the reaction under an inert atmosphere; optimize reaction time to avoid prolonged heating.
Product mass is lower than expected by the mass of a bromine atomReductive DehalogenationAvoid strong reducing agents; screen different catalysts and ligands for cross-coupling reactions.
Unintended reaction at the aldehydeAldehyde ReactivityProtect the aldehyde group as an acetal before performing reactions at the amino group.
Formation of an alcohol instead of the desired productReduction of the aldehydeEnsure that no unintended reducing agents are present in the reaction mixture.
Formation of a carboxylic acidOxidation of the aldehydeProtect the reaction from air (oxygen) if sensitive to oxidation; ensure solvents are peroxide-free.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of this compound

This protocol describes a general method for protecting the aldehyde group as a cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Deprotection of an Acetal

This protocol describes a general method for removing the acetal protecting group.

Materials:

  • Acetal-protected this compound derivative

  • Acetone

  • Water

  • Hydrochloric acid (e.g., 1M)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected aldehyde as necessary.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

G A This compound + Reagent B Desired Product A->B Desired Reaction C Self-Condensation Products (Dimers, Polymers) A->C Side Reaction (High Concentration, Heat, Acid) D Oxidation Product (Carboxylic Acid) A->D Side Reaction (Oxidizing conditions) E Reduction Product (Alcohol) A->E Side Reaction (Reducing conditions) F Dehalogenated Product A->F Side Reaction (Reductive/Catalytic conditions)

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of This compound Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, pH) CheckPurity->CheckConditions CheckConcentration Is the concentration of the starting material high? CheckConditions->CheckConcentration SlowAddition Implement Slow Addition of Starting Material CheckConcentration->SlowAddition Yes AnalyzeByproducts Analyze Byproducts (NMR, MS) CheckConcentration->AnalyzeByproducts No LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp ProtectAldehyde Consider Aldehyde Protection LowerTemp->ProtectAldehyde ProtectAldehyde->AnalyzeByproducts Optimize Optimize Reaction Based on Byproduct Analysis AnalyzeByproducts->Optimize

Technical Support Center: Synthesis of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-4-bromobenzaldehyde reactions.

Proposed Synthetic Pathway

A common and logical synthetic route to this compound starts from the commercially available 4-bromobenzaldehyde. The synthesis involves two key steps:

  • Nitration: Introduction of a nitro group onto the aromatic ring of 4-bromobenzaldehyde, primarily at the position ortho to the aldehyde and meta to the bromine atom.

  • Reduction: Selective reduction of the newly introduced nitro group to an amine, yielding the final product.

Below is a troubleshooting guide for each of these critical steps.

Troubleshooting Guide: Step 1 - Nitration of 4-bromobenzaldehyde

Objective: To achieve high regioselectivity for the desired 3-nitro-4-bromobenzaldehyde isomer and minimize side product formation.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Isomer - Incorrect nitrating agent mixture. - Suboptimal reaction temperature. - Incomplete reaction.- Use a carefully controlled mixture of concentrated nitric acid and sulfuric acid. A higher proportion of nitric acid may favor ortho-nitration, but this increases safety risks. - Maintain a low reaction temperature (e.g., 0-5 °C) to control the exothermic reaction and improve selectivity. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of Multiple Isomers The directing effects of the bromo (ortho, para-directing) and aldehyde (meta-directing) groups can lead to a mixture of isomers.- Precise temperature control is crucial for regioselectivity. - The order of addition of reagents can influence the isomer ratio. Adding the benzaldehyde to the nitrating mixture slowly may improve selectivity.
Over-nitration (Dinitro products) - Excess of nitrating agent. - Reaction temperature is too high.- Use a stoichiometric amount of the nitrating agent. - Maintain strict temperature control throughout the reaction.
Oxidation of the Aldehyde Group Harsh reaction conditions can lead to the oxidation of the aldehyde to a carboxylic acid.- Use the mildest effective nitrating conditions. - Avoid prolonged reaction times.

Troubleshooting Guide: Step 2 - Reduction of 3-Nitro-4-bromobenzaldehyde

Objective: To selectively reduce the nitro group to an amine without affecting the aldehyde or bromo functionalities and to achieve a high yield of the final product.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reduction. - Over-reduction of the aldehyde group. - Degradation of the product during workup.- Ensure sufficient reducing agent is used and monitor the reaction to completion via TLC. - Choose a chemoselective reducing agent. Common choices include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C). Avoid powerful reducing agents like LiAlH₄ which can reduce the aldehyde. - Perform the workup under mild conditions, potentially using a buffered solution to neutralize the reaction mixture.
Formation of Side Products (e.g., Azo compounds) Use of overly strong reducing agents (e.g., LiAlH₄) can lead to the formation of azo or azoxy compounds.[1]- Utilize milder and more selective reducing agents as mentioned above.
Reduction of the Bromo Group (Debromination) Catalytic hydrogenation under harsh conditions (high pressure or temperature) can sometimes lead to dehalogenation.- If using catalytic hydrogenation, optimize the reaction conditions (catalyst loading, pressure, temperature, and reaction time) to favor nitro group reduction.
Difficult Purification The product may be contaminated with unreacted starting material, intermediates, or side products. The amino group can make the product more polar and potentially more difficult to purify by standard silica gel chromatography.- An acid-base extraction can be an effective purification step. The amino group can be protonated with acid to make the product water-soluble, allowing for the removal of non-basic impurities. Subsequent neutralization will precipitate the purified product.[2]

Frequently Asked Questions (FAQs)

Q1: What is a plausible starting material and synthetic route for obtaining this compound?

A1: A common and practical approach is to start with 4-bromobenzaldehyde. The synthesis would proceed via a two-step process: 1) electrophilic aromatic nitration to introduce a nitro group, yielding 4-bromo-3-nitrobenzaldehyde, followed by 2) selective reduction of the nitro group to an amine to give the final product, this compound.[3]

Q2: How can I improve the regioselectivity of the nitration step to favor the desired 3-nitro isomer?

A2: The regioselectivity of nitrating substituted benzaldehydes can be challenging. To favor the formation of the 3-nitro isomer, it is crucial to maintain a low reaction temperature (typically 0-5 °C) to control the kinetics of the reaction. The composition of the nitrating mixture (ratio of nitric acid to sulfuric acid) also plays a significant role. Careful optimization of these parameters is necessary.

Q3: What are the best reducing agents for converting the nitro group to an amine without affecting the aldehyde group?

A3: For the selective reduction of a nitro group in the presence of an aldehyde, common and effective reagents include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) powder in acetic acid or HCl, and catalytic hydrogenation with a palladium on carbon catalyst (Pd/C) under controlled conditions. It is advisable to avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄), as they will also reduce the aldehyde functionality.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification of aminobenzaldehydes can be challenging due to their polarity and potential for side product formation. A highly effective method is to utilize the basicity of the amino group. By treating the crude product with an aqueous acid solution, the desired amino-benzaldehyde will form a water-soluble salt, while non-basic impurities can be washed away with an organic solvent. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified this compound, which can then be collected by filtration.[2] Recrystallization from a suitable solvent system can also be an effective final purification step.

Q5: I am observing the formation of a reddish-brown polymeric material during my reaction. What could be the cause and how can I prevent it?

A5: Polymerization or resin formation can occur, especially under harsh acidic or basic conditions or at elevated temperatures. This is a known side reaction in reactions involving aldehydes and aromatic compounds. To minimize this, it is important to maintain the recommended reaction temperature, avoid excessively long reaction times, and use the appropriate stoichiometry of reagents.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-nitrobenzaldehyde (Illustrative Protocol)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 4-bromobenzaldehyde to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-bromobenzaldehyde, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

  • The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Illustrative Protocol using SnCl₂)
  • To a solution of 4-bromo-3-nitrobenzaldehyde in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • The resulting precipitate is the crude product. Filter the mixture and wash the solid with water.

  • The crude product can be purified by recrystallization or by the acid-base extraction method described in the FAQs.

Visualized Workflows

G cluster_synthesis Proposed Synthetic Workflow start 4-Bromobenzaldehyde nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) start->nitration intermediate 4-Bromo-3-nitrobenzaldehyde nitration->intermediate reduction Reduction (e.g., SnCl₂/HCl) intermediate->reduction product This compound reduction->product G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_step Which Step Shows Low Conversion? start->check_step nitration_issue Nitration Issues check_step->nitration_issue Nitration reduction_issue Reduction Issues check_step->reduction_issue Reduction temp_control Check Temperature Control (Maintain 0-5 °C) nitration_issue->temp_control reagent_ratio Verify Nitrating Agent Ratio nitration_issue->reagent_ratio isomer_formation Analyze Isomer Ratio (GC/NMR) nitration_issue->isomer_formation reductant_choice Evaluate Reducing Agent (Use Selective Reagent) reduction_issue->reductant_choice reaction_time Monitor Reaction to Completion (TLC) reduction_issue->reaction_time workup_loss Assess Workup Procedure (Consider Acid/Base Extraction) reduction_issue->workup_loss

References

Technical Support Center: Purification of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Amino-4-bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. A common pathway involves the nitration of 4-bromobenzaldehyde to form 4-bromo-3-nitrobenzaldehyde, followed by the reduction of the nitro group. Potential impurities from this synthesis may include:

  • Unreacted starting materials: 4-bromobenzaldehyde.

  • Intermediates: 4-bromo-3-nitrobenzaldehyde from incomplete reduction.

  • Side-products from nitration: Positional isomers (e.g., 2-nitro-4-bromobenzaldehyde) and dinitrated species.

  • Oxidation products: 4-bromo-3-aminobenzoic acid, if the aldehyde group is oxidized during synthesis or purification.

  • Over-reduction products: Potential reduction of the aldehyde group.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, provided the analyte is thermally stable.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to confirm the identity and purity of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.

Q3: What are the initial steps to consider when developing a purification strategy?

A3: Before proceeding with purification, it is crucial to:

  • Characterize the crude material: Use TLC and HPLC to get a preliminary idea of the number of components and their relative polarities.

  • Assess the stability of the compound: Determine if this compound is sensitive to heat, light, acid, or base, as this will influence the choice of purification method and conditions.

  • Perform small-scale solvent screening: Test the solubility of the crude material in a range of solvents to identify suitable candidates for recrystallization or column chromatography.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution:

    • Increase the solvent volume: Add more of the hot solvent in small increments until the solid dissolves. Be mindful that using a large excess of solvent will reduce the final yield.

    • Select a more appropriate solvent: If the compound remains insoluble, a different solvent is required. For aminobenzaldehydes, polar protic solvents like ethanol or isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes, are often good starting points.[2][3]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool to a lower temperature: If crystals do not form at room temperature, place the flask in an ice bath.

Problem 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooled too rapidly. Impurities can also sometimes suppress crystallization.

  • Solution:

    • Re-dissolve and cool slowly: Reheat the solution until the oil redissolves. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help to slow the cooling rate.

    • Use a lower-boiling point solvent: If possible, choose a recrystallization solvent with a lower boiling point.

    • Add more of the "good" solvent: In a two-solvent system, add a small amount of the solvent in which the compound is more soluble to prevent oiling out.

Column Chromatography

Problem 4: Poor separation of the desired compound from an impurity.

  • Possible Cause: The polarity of the eluent is not optimal.

  • Solution:

    • Optimize the solvent system: Use TLC to test different solvent mixtures to maximize the difference in Rf values between your product and the impurity. The desired compound should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.[4]

    • Use a solvent gradient: Start with a less polar eluent and gradually increase the polarity during the elution. This can improve the separation of compounds with similar polarities.[5]

    • Consider a different stationary phase: If separation on silica gel is challenging, alumina or a reversed-phase (e.g., C18) stationary phase could provide a different selectivity.

Problem 5: The compound is stuck on the column.

  • Possible Cause: The eluent is not polar enough to elute the compound. The amino group can also interact strongly with the acidic silica gel.

  • Solution:

    • Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.

    • Add a modifier to the eluent: For basic compounds like amines, adding a small amount of a base such as triethylamine (e.g., 0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.

Problem 6: Low recovery of the product after chromatography.

  • Possible Cause: The compound may be degrading on the silica gel, or it may not have fully eluted from the column.

  • Solution:

    • Check for stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.

    • Deactivate the silica gel: If the compound is acid-sensitive, you can use silica gel that has been pre-treated with a base like triethylamine.

    • Ensure complete elution: After it appears that all of the product has been collected, flush the column with a much more polar solvent to see if any remaining compound elutes.

Data Presentation

Table 1: Purity of this compound Before and After Purification (Illustrative Data)

Purification MethodPurity Before (%)Purity After (%)Yield (%)Common Impurities Removed
Recrystallization (Ethanol/Water)909875Unreacted 4-bromobenzaldehyde
Silica Gel Column Chromatography90>99654-bromo-3-nitrobenzaldehyde, positional isomers

Note: This data is illustrative and based on typical results for similar compounds. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a two-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Purity_Analysis_1 Purity Assessment (TLC, HPLC) Crude->Purity_Analysis_1 Decision Impurities Present? Purity_Analysis_1->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Major Impurities / Isomers Purity_Analysis_2 Purity Assessment (HPLC, NMR) Recrystallization->Purity_Analysis_2 Column_Chromatography->Purity_Analysis_2 Pure_Product Pure Product (>99%) Purity_Analysis_2->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue No_Dissolution Incomplete Dissolution Start->No_Dissolution No_Crystals No Crystal Formation Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Sol_Dissolution Change Solvent / Increase Volume No_Dissolution->Sol_Dissolution Sol_Crystals Induce Crystallization / Reduce Solvent No_Crystals->Sol_Crystals Sol_Oiling Slow Cooling / Change Solvent Oiling_Out->Sol_Oiling

Caption: Troubleshooting common issues in the recrystallization process.

References

Identifying and removing impurities from 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from 3-Amino-4-bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can originate from several sources, including the synthetic route, storage conditions, and handling. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Other isomers of amino-bromobenzaldehyde that may form during bromination steps.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, especially with prolonged exposure to air, leading to the corresponding carboxylic acid (3-Amino-4-bromobenzoic acid).

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent initial technique for separating and quantifying impurities.[1] For structural identification of unknown impurities, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][2][3] Thin-Layer Chromatography (TLC) can be a quick and effective tool for monitoring reaction progress and assessing purity during purification.[4]

Q3: What are the most effective methods for purifying crude this compound?

A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound. The choice of solvent is crucial for successful purification.[5]

  • Column Chromatography is a versatile technique for separating a compound from a mixture based on the differential adsorption of compounds to a stationary phase. It is particularly useful when dealing with multiple impurities or when impurities have similar solubility to the desired compound.[6]

Q4: How can I prevent the oxidation of this compound during storage?

A4: To minimize oxidation of the aldehyde group, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Insufficient solvent volume or an inappropriate solvent was used.Gradually add more hot solvent. If the compound remains insoluble, a different solvent or a mixed solvent system may be required.[7]
No crystals form upon cooling. The solution is not supersaturated, possibly due to using too much solvent.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound.[7] If that fails, gently heat the solution to evaporate some solvent and then allow it to cool again.[7]
The compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture, or the solution was cooled too rapidly.Reheat the solution to dissolve the oil. Allow the solution to cool more slowly. If the problem persists, consider using a lower-boiling point solvent.[8]
Crystals are discolored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[7]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compound and impurities. The solvent system (eluent) is not optimal.Perform a Thin-Layer Chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a desired Rf of ~0.3 is a good starting point).[6] A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[6]
Compound is stuck on the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For amine-containing compounds that may interact strongly with silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can help.[6]
Compound elutes too quickly with impurities. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5] Good starting solvents to screen include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.[6]

  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the effectiveness of the purification methods. Actual results may vary.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield
Recrystallization (Ethanol) 90%98.5%75%
Column Chromatography (Hexane:Ethyl Acetate) 85%99.2%60%

Visualizations

Impurity_Identification_Workflow start Crude 3-Amino-4- bromobenzaldehyde hplc HPLC Analysis start->hplc tlc TLC Analysis start->tlc lcms_gcms LC-MS / GC-MS (for structural ID) hplc->lcms_gcms Unknown Peaks nmr NMR Spectroscopy (for structural ID) hplc->nmr Unknown Peaks pure Pure Compound hplc->pure Purity > 99.5% impurity_identified Impurity Structure Identified lcms_gcms->impurity_identified nmr->impurity_identified

Caption: Workflow for the identification of impurities.

Purification_Workflow start Impure 3-Amino-4- bromobenzaldehyde decision Assess Purity (e.g., by TLC/HPLC) start->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Major/Multiple Impurities analysis Analyze Purity (HPLC) recrystallization->analysis column_chromatography->analysis pure Pure Product (>99% Purity) analysis->pure Purity Acceptable repeat_purification Repeat Purification or Choose Alternative Method analysis->repeat_purification Purity Not Acceptable

Caption: Decision workflow for purification.

References

Stability issues of 3-Amino-4-bromobenzaldehyde and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 3-Amino-4-bromobenzaldehyde and practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from light yellow to a dark brown/reddish polymer-like substance. What is happening?

A1: this compound, like many aminobenzaldehydes, is susceptible to self-condensation and oxidation. The amino group of one molecule can react with the aldehyde group of another, leading to the formation of Schiff bases which can then polymerize. This process is often accelerated by exposure to light, air (oxygen), and elevated temperatures. The color change is a visual indicator of this degradation.

Q2: I am observing poor solubility of the this compound in my reaction solvent, even though it was soluble before. Why is this?

A2: This is likely a consequence of the degradation described in Q1. The polymeric byproducts of self-condensation are typically less soluble than the monomeric aldehyde, leading to the appearance of insoluble material in your flask.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, it is crucial to store the compound under controlled conditions. The recommended storage is in a tightly sealed container, in a dry environment, and at a refrigerated temperature of 2-8°C.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen can further prevent oxidation.

Q4: Are there any specific chemical incompatibilities I should be aware of when using this compound?

A4: Yes. Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can promote degradation or unwanted side reactions. Strong bases can catalyze the self-condensation reaction, while strong oxidizing agents can oxidize the aldehyde or amino group.

Troubleshooting Guides

Issue 1: Low or No Reactivity in a Reaction

Symptoms:

  • Your reaction does not proceed, or the yield of the desired product is significantly lower than expected.

  • TLC analysis shows the presence of the starting material (this compound) even after a prolonged reaction time.

Possible Causes and Solutions:

CauseSolution
Degraded Starting Material The aldehyde may have degraded due to improper storage. Before use, check the physical appearance of the compound. If it is dark or clumpy, it is likely degraded.
Action: Purify the aldehyde by recrystallization before use. (See Experimental Protocol 1).
Inhibition by Impurities The presence of polymeric impurities from self-condensation can interfere with the reaction.
Action: Use freshly purified this compound for your reaction.
Reaction Conditions The reaction conditions (e.g., solvent, temperature, catalyst) may not be optimal.
Action: Review your reaction setup. Ensure the solvent is dry and the temperature is appropriate for the specific transformation.
Issue 2: Formation of Insoluble Polymeric Material During Reaction

Symptoms:

  • A precipitate or oily substance forms in the reaction mixture that is not your desired product.

  • The reaction mixture becomes deeply colored (e.g., dark brown or red).

Possible Causes and Solutions:

CauseSolution
Self-Condensation The reaction conditions, particularly the presence of a base or elevated temperature, are promoting the self-condensation of the aminobenzaldehyde.
Action: If possible, use a non-basic catalyst or a weaker base. Run the reaction at the lowest effective temperature. Consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low.
Air Oxidation Exposure to air during the reaction can lead to oxidative polymerization.
Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions
ConditionTemperatureAtmosphereLight ExposureObservation TimeExpected Outcome
Recommended Storage 2-8°CInert Gas (Argon)Dark> 12 monthsStable, minimal color change
Standard Storage 2-8°CAirDark6-12 monthsSlow discoloration to light tan
Benchtop (Lab) 20-25°CAirAmbient Light1-2 weeksNoticeable discoloration (yellow to brown)
Elevated Temperature 50°CAirDark< 24 hoursRapid darkening, potential polymerization

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general method to purify this compound that has undergone degradation. The choice of solvent may need to be optimized. A two-solvent system is often effective.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethyl Acetate, Acetone) - one in which the compound is soluble when hot.

  • "Poor" solvent (e.g., Hexanes, Heptane) - one in which the compound is insoluble even when hot. The two solvents must be miscible.

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate until the solid dissolves completely.

  • If colored, insoluble impurities remain, a hot filtration step can be performed at this stage.

  • Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until the solution becomes slightly cloudy, indicating it is saturated.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold "poor" solvent.

  • Dry the purified crystals under vacuum. The resulting product should be a light-colored, crystalline solid.

Visualizations

G Troubleshooting Workflow for this compound Reactions start Reaction Fails or Gives Low Yield check_sm Check Starting Material (SM) Appearance and Purity start->check_sm sm_ok SM appears pure check_sm->sm_ok Good sm_bad SM is discolored/polymeric check_sm->sm_bad Bad check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) sm_ok->check_conditions purify Purify SM by Recrystallization (See Protocol 1) sm_bad->purify rerun_rxn Rerun Reaction with Purified SM purify->rerun_rxn success Successful Reaction rerun_rxn->success conditions_ok Conditions seem appropriate check_conditions->conditions_ok OK conditions_bad Conditions may promote degradation (e.g., high temp, air exposure) check_conditions->conditions_bad Not Ideal conditions_ok->success If still failing, re-evaluate mechanism optimize Optimize Conditions: - Lower Temperature - Use Inert Atmosphere - Slow Addition of SM conditions_bad->optimize optimize->rerun_rxn

Caption: Troubleshooting workflow for reactions involving this compound.

Caption: Plausible self-condensation pathway leading to polymerization.

References

Technical Support Center: Synthesis of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Amino-4-bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: Two common synthetic routes for this compound are:

  • Route A: Reduction of 4-bromo-3-nitrobenzaldehyde. This method is often preferred due to the commercial availability of the starting material.

  • Route B: Oxidation of 3-bromo-4-aminotoluene. This route is also viable, with established procedures for the synthesis of the starting material.

Q2: Why is direct bromination of 3-aminobenzaldehyde not a recommended synthetic route?

A2: Direct bromination of 3-aminobenzaldehyde is generally avoided. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. This leads to a mixture of products, primarily 2-bromo-3-aminobenzaldehyde and 4-bromo-3-aminobenzaldehyde, as well as polybrominated species, making the isolation of the desired this compound isomer difficult and inefficient.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, over-oxidized products (e.g., 3-amino-4-bromobenzoic acid in Route B), byproducts from side reactions (e.g., dehalogenated or polymeric materials), and residual solvents from the workup and purification steps.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly effective. Recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain a high-purity product.

Troubleshooting Guides

Route A: Reduction of 4-bromo-3-nitrobenzaldehyde

This synthetic approach involves the selective reduction of a nitro group in the presence of an aldehyde functionality.

Experimental Protocol:

A general procedure for the reduction of a nitro group to an amine using iron powder in an acidic medium is as follows:

  • In a round-bottom flask, dissolve 4-bromo-3-nitrobenzaldehyde in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography.

Potential Pitfalls and Troubleshooting:

Problem Possible Cause Troubleshooting Steps
Incomplete Reaction Insufficient reducing agent or catalyst.Increase the molar equivalents of the iron powder and/or ammonium chloride. Ensure the iron powder is of fine grade for maximum surface area.
Low reaction temperature.Ensure the reaction is maintained at a consistent reflux.
Formation of Side Products (e.g., over-reduction of the aldehyde) Use of a strong reducing agent (e.g., NaBH4, LiAlH4).Use a milder reducing agent that is selective for the nitro group, such as iron powder, tin(II) chloride, or catalytic hydrogenation with a poisoned catalyst.
Low Yield Product loss during workup.Ensure complete extraction of the product from the aqueous layer. Minimize transfers of the material.
Degradation of the product.Aminobenzaldehydes can be sensitive to air and light. Workup the reaction promptly and store the purified product under an inert atmosphere in the dark.
Difficulty in Removing Iron Salts Inefficient filtration.Use a thick pad of celite for filtration and wash thoroughly with the reaction solvent to ensure all the product is recovered.
Route B: Oxidation of 3-bromo-4-aminotoluene

This route involves the oxidation of the methyl group of 3-bromo-4-aminotoluene to an aldehyde.

Experimental Protocol:

A general procedure for the oxidation of a methyl group on an aromatic ring to an aldehyde using manganese dioxide is as follows:

  • Suspend 3-bromo-4-aminotoluene and activated manganese dioxide in a suitable solvent like dichloromethane or chloroform.

  • Stir the mixture vigorously at room temperature or gentle reflux.

  • Monitor the reaction progress by TLC. The reaction can be slow and may require an extended period.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad thoroughly with the solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Potential Pitfalls and Troubleshooting:

Problem Possible Cause Troubleshooting Steps
Incomplete Reaction Inactive or insufficient oxidizing agent.Use freshly activated manganese dioxide. Increase the molar equivalents of the oxidizing agent.
Low reaction temperature or short reaction time.Increase the reaction temperature to reflux and/or extend the reaction time. Monitor closely by TLC.
Formation of 3-amino-4-bromobenzoic acid (over-oxidation) Use of a strong or non-selective oxidizing agent.Use a milder and more selective oxidizing agent such as activated manganese dioxide. Avoid stronger oxidants like potassium permanganate or chromic acid.
Prolonged reaction time or high temperature.Monitor the reaction carefully and stop it as soon as the starting material is consumed to minimize over-oxidation.
Low Yield Adsorption of the product onto the oxidizing agent.After filtration, wash the filter cake extensively with the reaction solvent to ensure complete recovery of the product.
Formation of Polymeric Byproducts The amino and aldehyde groups can react with each other.Perform the reaction under dilute conditions to minimize intermolecular reactions.

Data Presentation

Table 1: Reactants and Products

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material (Route A) 4-bromo-3-nitrobenzaldehydeC₇H₄BrNO₃230.02
Starting Material (Route B) 3-bromo-4-aminotolueneC₇H₈BrN186.05
Product This compoundC₇H₆BrNO200.03

Table 2: Typical Reaction Conditions (General)

ParameterRoute A (Reduction)Route B (Oxidation)
Reagents Iron powder, NH₄ClActivated MnO₂
Solvent Ethanol/WaterDichloromethane or Chloroform
Temperature RefluxRoom Temperature to Reflux
Reaction Time 2-6 hours12-48 hours
Typical Yield 60-80% (estimated)40-60% (estimated)
Purity (after chromatography) >95%>95%

Note: The yield and reaction times are estimates based on similar transformations and may vary depending on the specific reaction scale and conditions.

Visualizations

Route_A Start 4-bromo-3-nitrobenzaldehyde Reagents Fe / NH4Cl Ethanol/Water, Reflux Product This compound Reagents->Product Reduction

Caption: Synthetic pathway for Route A.

Route_B Start 3-bromo-4-aminotoluene Reagents Activated MnO2 Dichloromethane, RT-Reflux Product This compound Reagents->Product Oxidation

Caption: Synthetic pathway for Route B.

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Check_Reagents Verify Reagent Quality & Stoichiometry Incomplete->Check_Reagents Yes Low_Yield Low Yield? Side_Products->Low_Yield No Change_Reagent Consider Milder/More Selective Reagent Side_Products->Change_Reagent Yes Improve_Workup Optimize Extraction & Purification Low_Yield->Improve_Workup Yes Optimize_Conditions Adjust Temperature & Reaction Time Check_Reagents->Optimize_Conditions Change_Reagent->Optimize_Conditions

Caption: General troubleshooting workflow.

Failed reaction troubleshooting for 3-Amino-4-bromobenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-4-bromobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues in real-time during your experiments.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

If you are experiencing a low or non-existent yield of your desired product, consider the following potential causes and their corresponding solutions.

Possible CauseRecommended Solution
Degradation of Starting Material This compound can be sensitive to light and air. Ensure it is stored in a cool, dark, and dry place. Consider using freshly opened or purified starting material for your reaction.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an appreciable rate. Conversely, excessive heat can lead to decomposition. Experiment with a temperature gradient to find the optimal condition. For instance, start at room temperature and gradually increase in 10°C increments.
Incorrect Solvent The choice of solvent is critical. The polarity of the solvent can significantly influence reaction rates and equilibria. If your reaction is sluggish, consider switching to a more polar or less polar solvent, depending on the reaction mechanism.
Presence of Water For reactions sensitive to moisture, such as those involving organometallics or strong bases, ensure all glassware is oven-dried and reagents are anhydrous. The presence of water can quench reagents and lead to side reactions.
Catalyst Inactivity If you are performing a catalyzed reaction (e.g., a cross-coupling), ensure the catalyst is active. Use a fresh batch of catalyst or consider a pre-activation step if applicable.
Self-Condensation of Starting Material The presence of both an amino and an aldehyde group can lead to self-condensation (polymerization) under certain conditions. This is more likely to occur at higher concentrations and temperatures. Try running the reaction at a lower concentration or adding the this compound slowly to the reaction mixture.
Problem 2: Formation of Multiple Products/Impurities

Possible Causes and Solutions

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

Possible CauseRecommended Solution
Side Reactions of the Aldehyde Group The aldehyde functionality is highly reactive. In the presence of strong bases, a Cannizzaro reaction might occur, leading to the corresponding alcohol and carboxylic acid.[1][2] If your reaction conditions are strongly basic, consider using a milder base or protecting the aldehyde group.
Side Reactions of the Amino Group The amino group is nucleophilic and can react with electrophiles. If your reaction mixture contains electrophilic species other than your desired reactant, this can lead to unwanted side products.
Oxidation of the Aldehyde The aldehyde group can be easily oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Reaction at the Bromine Position While often the desired site for cross-coupling reactions, the bromine can also be a site for unwanted side reactions, such as reduction (dehalogenation) under certain conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is a dark color. Is it still usable?

A1: A dark coloration can indicate some degradation or the presence of impurities. While it might still be usable for some applications, for reactions that are sensitive to impurities or require high purity, it is recommended to purify the starting material before use. Recrystallization or column chromatography are common purification methods.

Q2: I am trying to perform a Suzuki coupling at the bromine position, but the reaction is not working. What could be the issue?

A2: Several factors could contribute to a failed Suzuki coupling:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand for the coupling of an aryl bromide.

  • Base: The choice and amount of base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The ratio can be critical.

  • Reaction Temperature: These reactions often require heating.

  • Degassing: It is essential to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Q3: How can I protect the aldehyde or amino group in this compound?

A3:

  • Aldehyde Protection: The aldehyde can be protected as an acetal or ketal by reacting it with a diol (e.g., ethylene glycol) under acidic conditions. This protecting group is stable to many reaction conditions and can be removed by acidic hydrolysis.[2]

  • Amino Protection: The amino group can be protected by acylation (e.g., using acetic anhydride to form an amide) or by using protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[3]

Q4: What are the optimal storage conditions for this compound?

A4: It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere is also recommended for long-term stability.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This protocol is a general guideline and may need to be optimized for your specific substrate.

  • In a reaction vessel, combine this compound (1.0 equiv.), your boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Failed Reactions start Reaction Failed: Low/No Yield or Multiple Products check_sm Check Starting Material Purity and Stability start->check_sm check_conditions Review Reaction Conditions: - Temperature - Solvent - Concentration check_sm->check_conditions Purity OK purify_sm Purify Starting Material (Recrystallization/Chromatography) check_sm->purify_sm Impure check_reagents Verify Reagent/Catalyst Activity and Stoichiometry check_conditions->check_reagents Conditions OK optimize_conditions Systematically Vary Conditions (e.g., Temperature Gradient) check_conditions->optimize_conditions Suboptimal side_reactions Consider Potential Side Reactions: - Self-condensation - Oxidation - Cannizzaro Reaction check_reagents->side_reactions Reagents OK use_fresh_reagents Use Fresh/Active Reagents and Catalysts check_reagents->use_fresh_reagents Inactive modify_protocol Modify Protocol: - Inert atmosphere - Protecting groups - Milder base side_reactions->modify_protocol Side Reactions Likely success Reaction Successful side_reactions->success Side Reactions Unlikely purify_sm->check_conditions optimize_conditions->success use_fresh_reagents->side_reactions modify_protocol->success

Caption: A logical workflow for troubleshooting failed reactions.

CompetingPathways Competing Reaction Pathways start This compound + Reagent desired_reaction Desired Reaction Pathway start->desired_reaction side_reaction1 Self-Condensation (Polymerization) start->side_reaction1 side_reaction2 Aldehyde Oxidation start->side_reaction2 side_reaction3 Other Side Reactions start->side_reaction3 desired_product Desired Product desired_reaction->desired_product side_product1 Polymer side_reaction1->side_product1 side_product2 Carboxylic Acid side_reaction2->side_product2 side_product3 Other Impurities side_reaction3->side_product3

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Amino-4-bromobenzaldehyde. It includes detailed experimental protocols for two plausible synthetic routes, extensive troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during scale-up.

Route 1: Electrophilic Bromination of 3-Aminobenzaldehyde

This route involves the direct bromination of 3-aminobenzaldehyde. The amino group is a strong ortho-, para-director, making the 4-position a likely site for electrophilic substitution. Careful control of reaction conditions is crucial to favor mono-bromination and prevent the formation of di- or tri-brominated byproducts.

Experimental Protocol: Bromination of 3-Aminobenzaldehyde

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
3-Aminobenzaldehyde121.1410.0 g0.0825Starting material
Acetic Acid60.05200 mL-Solvent
Bromine (Br₂)159.8113.2 g (4.2 mL)0.0825Brominating agent
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-To quench excess bromine
Dichloromethane (DCM)84.93300 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

Procedure:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 10.0 g (0.0825 mol) of 3-aminobenzaldehyde in 200 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of 13.2 g (4.2 mL, 0.0825 mol) of bromine in 20 mL of glacial acetic acid dropwise via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. If any unreacted bromine remains (indicated by a persistent orange/brown color), add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide: Bromination Route

Q1: The reaction is sluggish or incomplete, what could be the cause?

  • Insufficient Activation: The aldehyde group is deactivating, which can slow down the reaction. Ensure the reaction is stirred efficiently and consider a slight increase in reaction time.

  • Low Temperature: While low temperatures are necessary to control selectivity, a temperature that is too low may significantly hinder the reaction rate. Ensure the reaction is allowed to slowly warm to room temperature after the addition of bromine.

Q2: My final product is a mixture of mono-, di-, and possibly tri-brominated compounds. How can I improve the selectivity for the mono-brominated product?

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of 3-aminobenzaldehyde to bromine. An excess of bromine will lead to over-bromination.

  • Slow Addition at Low Temperature: The slow, dropwise addition of bromine at 0-5 °C is critical. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Use of a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) as an alternative to elemental bromine for a milder and often more selective bromination.[1]

Q3: I am observing a significant amount of dark, tar-like material in my reaction flask. What is happening and how can I prevent it?

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation by bromine, leading to polymerization and the formation of colored impurities.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Protecting the Amino Group: An alternative strategy is to protect the amino group as an acetamide before bromination. The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled bromination.[1] The protecting group can be removed by hydrolysis after the bromination step.

Q4: The purification by column chromatography is difficult, and the product seems to be unstable on silica gel.

  • Alternative Purification: Aminobenzaldehydes can sometimes be unstable on silica gel. Consider recrystallization as an alternative purification method.

  • Bisulfite Adduct Formation: A classic method for purifying aldehydes is to form the bisulfite adduct, which is often a crystalline solid that can be filtered and washed. The aldehyde can then be regenerated by treatment with a base.[3][4]

Diagram: Bromination Workflow

bromination_workflow Start Start: 3-Aminobenzaldehyde Dissolve Dissolve in Acetic Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Br2 Slowly add Br₂ in Acetic Acid Cool->Add_Br2 Stir Stir at RT, Monitor by TLC Add_Br2->Stir Quench Quench with H₂O & Na₂S₂O₃ Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (Column/Recrystallization) Concentrate->Purify Product Product: this compound Purify->Product

Caption: Workflow for the synthesis of this compound via bromination.

Route 2: Formylation of 2-Bromoaniline

This approach involves introducing a formyl group (-CHO) onto the 2-bromoaniline backbone. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic rings. The directing effects of the amino and bromo groups will influence the position of formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Bromoaniline

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
2-Bromoaniline172.0310.0 g0.0581Starting material
N,N-Dimethylformamide (DMF)73.0921.2 g (22.5 mL)0.290Reagent and solvent
Phosphorus Oxychloride (POCl₃)153.3313.4 g (8.1 mL)0.0874Reagent
Dichloromethane (DCM)84.93100 mL-Solvent
Sodium Acetate82.03As needed-For work-up
Water18.02As needed-For work-up

Procedure:

  • Vilsmeier Reagent Formation: In a 250 mL three-necked round-bottom flask under an inert atmosphere, cool 21.2 g (22.5 mL, 0.290 mol) of DMF in an ice-salt bath to 0 °C. Slowly add 13.4 g (8.1 mL, 0.0874 mol) of phosphorus oxychloride dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 10.0 g (0.0581 mol) of 2-bromoaniline in 20 mL of dichloromethane and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization and Product Formation: Add a saturated solution of sodium acetate to neutralize the mixture and stir for 1-2 hours to complete the hydrolysis of the iminium salt intermediate.

  • Extraction: Extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Formylation Route

Q1: The formylation reaction is not proceeding or the yield is very low. What could be the issue?

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use freshly distilled or high-purity DMF and POCl₃.

  • Insufficient Reaction Temperature or Time: Formylation of less activated substrates may require higher temperatures and longer reaction times. Try increasing the temperature to 80-90 °C and extending the reaction time.

  • Substrate Deactivation: While the amino group is activating, the bromo group is deactivating. This combination might make the aromatic ring less reactive than highly activated substrates like phenols or anilines without deactivating groups.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

  • Reaction Temperature: Temperature can influence the ortho:para ratio in some formylation reactions. Experiment with a range of temperatures to find the optimal condition for the desired isomer.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction gives poor selectivity, consider other formylation methods such as the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction, although the latter is more common for phenols.[5][6]

Q3: The work-up procedure is difficult, and I am having trouble isolating the product.

  • Incomplete Hydrolysis: Ensure the hydrolysis of the iminium salt intermediate is complete by stirring the quenched reaction mixture for a sufficient amount of time. The pH should be carefully adjusted during neutralization.

  • Emulsion Formation: Emulsions can form during extraction, especially with DMF present. Adding brine during the washing steps can help to break emulsions.

Q4: How can I be sure that the formyl group has been introduced at the correct position?

  • Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling patterns and chemical shifts in the ¹H NMR spectrum will be indicative of the substitution pattern on the aromatic ring.

Diagram: Formylation Workflow

formylation_workflow Start Start: 2-Bromoaniline Add_Substrate Add 2-Bromoaniline solution Start->Add_Substrate Vilsmeier_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Add_Substrate React Heat reaction mixture, Monitor by TLC Add_Substrate->React Hydrolyze Hydrolyze with ice & NaOAc solution React->Hydrolyze Extract Extract with DCM Hydrolyze->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (Column/Recrystallization) Concentrate->Purify Product Product: this compound Purify->Product

Caption: Workflow for the synthesis of this compound via formylation.

Frequently Asked Questions (FAQs)

Q1: Which of the two proposed synthetic routes is more suitable for large-scale production?

Both routes have their advantages and disadvantages for scale-up.

  • Bromination Route: This route uses readily available starting materials and a relatively simple reaction setup. However, the use of elemental bromine poses significant safety and handling challenges on a large scale.[7][8][9][10] The exothermicity of the reaction also needs to be carefully managed.[11][12][13][14]

  • Formylation Route: The Vilsmeier-Haack reaction avoids the use of elemental bromine. However, POCl₃ is also a hazardous and moisture-sensitive reagent. The work-up can be more complex due to the presence of DMF.

The choice of route will depend on the available equipment, safety infrastructure, and the specific challenges encountered during process development.

Q2: What are the key safety precautions I should take when performing these syntheses?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Both reactions should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, and have a neutralizing agent (like sodium thiosulfate solution) readily available.[7][8][9][10]

    • Phosphorus Oxychloride (POCl₃): Is corrosive and reacts violently with water. Handle in a dry environment.

  • Exothermic Reactions: Both reactions are potentially exothermic. Monitor the temperature closely and use an ice bath for cooling, especially during the addition of reagents. For larger scales, appropriate reactor design for heat management is crucial.[11][12][13][14]

Q3: How can I confirm the identity and purity of my final product?

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Chromatography: TLC can be used to assess the purity and identify the presence of starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These are the most powerful tools for structural elucidation.[2][15][16][17][18]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NH₂, -CHO, C-Br).

Q4: What are the main challenges in scaling up the purification of this compound?

  • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities.

  • Recrystallization: Finding a suitable solvent system for recrystallization that provides good recovery and high purity can be challenging. A solvent screen is often necessary.

  • Product Stability: The product may be sensitive to heat or prolonged exposure to air, which can be a concern during large-scale drying operations. Drying under vacuum at a moderate temperature is recommended.

References

Impact of solvent choice on 3-Amino-4-bromobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice in reactions involving 3-Amino-4-bromobenzaldehyde. Below are troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: How does the solvent choice impact the yield and selectivity in reactions with this compound?

A2: Solvent selection is critical as it can significantly influence reaction outcomes by affecting reactant solubility, stabilizing transition states, and potentially participating in the reaction mechanism. In Suzuki couplings, for example, the solvent system can influence side reactions like dehalogenation.[1] For condensation reactions, polar protic solvents such as ethanol often improve reaction rates and yields. The polarity of the solvent can also dictate the formation of byproducts in various reactions.

Q3: Can the amino and aldehyde groups of this compound interfere with certain reactions?

A3: Yes, both functional groups can influence reactivity. In Suzuki coupling reactions, the amino group, being electron-donating, can coordinate with the palladium catalyst, potentially leading to deactivation. The choice of ligand is important to mitigate this inhibition. In reactions requiring basic conditions, the aldehyde group can undergo side reactions. Careful selection of reaction conditions and solvents is crucial to manage the reactivity of these functional groups.

Q4: What are the common side products in Suzuki coupling reactions involving this compound, and how can solvent choice help minimize them?

A4: Common side products in Suzuki couplings include homocoupling of the starting materials and protodeboronation of the boronic acid. The latter is more prevalent with electron-rich boronic acids and under prolonged heating. Solvent choice can play a role in minimizing these side reactions. For instance, in some cases, reducing the amount of water in a dioxane/water system can decrease protodeboronation.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki Coupling Reactions
Possible Cause Troubleshooting Step
Poor Solubility of Reactants Change the solvent or use a co-solvent system. Common choices for Suzuki couplings include 1,4-dioxane/water, toluene/water, or DMF. Gentle heating can also improve solubility, but monitor for potential decomposition.
Catalyst Deactivation The amino group of this compound can coordinate to the palladium catalyst, leading to inactivity. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and use fresh, high-purity solvents and reagents. Consider using a ligand that can protect the palladium center.
Inefficient Transmetalation The choice of base is crucial and is often solvent-dependent. Ensure the base is appropriate for the chosen solvent system. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
Side Reactions (e.g., Dehalogenation) This can be exacerbated by the solvent system. If significant dehalogenation is observed, try switching to a less polar aprotic solvent like toluene, which may require re-optimization of the base and catalyst.
Issue 2: Poor Performance in Condensation Reactions (e.g., Knoevenagel Condensation)
Possible Cause Troubleshooting Step
Low Reaction Rate For Knoevenagel condensations, polar protic solvents like ethanol are generally preferred as they can stabilize intermediates and often lead to higher yields.[2] Consider switching to or ensuring the purity of your protic solvent.
Unwanted Side Products The polarity of the solvent can influence the formation of byproducts. If side reactions are an issue, altering the solvent polarity may be beneficial. Apolar aprotic solvents have been shown to favor the formation of hemiaminal intermediates in some condensation reactions.[3]
Equilibrium Issues Condensation reactions are often equilibrium-driven. The choice of solvent can shift the equilibrium. In some cases, a less polar solvent may favor product formation.[3]
Issue 3: Complications in Reductive Amination

| Possible Cause | Troubleshooting Step | | Low Conversion | Reductive aminations of aldehydes are often performed in halogenated solvents like CH₂Cl₂ or (CH₂Cl)₂.[4] However, greener alternatives such as ethyl acetate have been shown to be effective, particularly with reducing agents like sodium triacetoxyborohydride.[5] | | Formation of Byproducts with Alcoholic Solvents | When using H₂ and a metal catalyst, primary and secondary alcohol solvents can be oxidized to aldehydes/ketones, which can then participate in the reaction, leading to impurities.[5] If using this method, consider a non-alcoholic solvent. | | Poor Solubility of Reagents | Many polar aprotic solvents are suitable for reductive amination.[4] If solubility is an issue, solvents like DMF can be used, although greener alternatives should be considered. |

Data Presentation

Table 1: Effect of Solvent on a Model Reductive Amination Reaction

Data adapted from a study on aldehyde-based direct reductive amination for illustrative purposes.

SolventConversion after 1h (%)
Dichloromethane (DCM)99.1
1,2-Dichloroethane (DCE)100.0
Ethyl Acetate (EtOAc)59.7
Tetrahydrofuran (THF)26.6
Dimethylformamide (DMF)6.5
Isopropyl Alcohol (IPA)77.9

Table 2: Solvent Effect on a Model Condensation Reaction Yield

Illustrative data based on the transformation of 2'-aminochalcone to aza-flavanone, highlighting the impact of solvent on yield.[2]

SolventCatalystYield (%)
EthanolCBr₄88
DMSOCBr₄33
BenzeneCBr₄Trace
EthanolNone8

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general starting point and may require optimization.

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Knoevenagel Condensation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the active methylene compound (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling solubility Check Reactant Solubility start->solubility Possible Cause catalyst Assess Catalyst Activity start->catalyst Possible Cause conditions Evaluate Reaction Conditions start->conditions Possible Cause change_solvent Action: Change solvent/co-solvent (e.g., Dioxane/H2O, Toluene/H2O) solubility->change_solvent Solution inert_atmosphere Action: Ensure inert atmosphere Use fresh reagents catalyst->inert_atmosphere Solution change_ligand Action: Use protective ligand catalyst->change_ligand Solution optimize_base Action: Optimize base for solvent (e.g., K2CO3, K3PO4) conditions->optimize_base Solution

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

Experimental_Workflow_Condensation setup 1. Reaction Setup - this compound - Active Methylene Compound - Solvent (e.g., Ethanol) catalyst 2. Add Catalyst (e.g., Piperidine) setup->catalyst reaction 3. Stir at RT or Heat catalyst->reaction monitor 4. Monitor by TLC reaction->monitor workup 5. Workup & Purification - Cool/Concentrate - Recrystallize/Chromatography monitor->workup product Final Product workup->product

Caption: General experimental workflow for Knoevenagel condensation.

References

Catalyst selection and optimization for 3-Amino-4-bromobenzaldehyde couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-Amino-4-bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields with this compound consistently low?

A1: Low yields can stem from several factors related to the substrate's unique functionalities. The primary challenges include:

  • Catalyst Inhibition: The electron-donating amino group can coordinate with the palladium catalyst, potentially deactivating it or hindering its catalytic activity.[1]

  • Side Reactions: The most common side reaction is hydrodehalogenation (or debromination), where the bromine atom is replaced by hydrogen. This is often promoted by the presence of the amino group.[2][3]

  • Suboptimal Reaction Conditions: Parameters such as temperature, choice of base, solvent, and catalyst/ligand combination may not be optimized for this specific substrate.[1]

  • Poor Reagent Quality: The purity of starting materials, solvents, and the activity of the catalyst are critical. Palladium catalysts, in particular, can be sensitive to air and moisture.[4][5]

Q2: I'm observing a significant amount of the debrominated side product, 3-aminobenzaldehyde. How can I prevent this?

A2: Debromination is a prevalent issue. To minimize this side reaction, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃). These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2]

  • Choice of Base: Use weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like alkoxides (e.g., NaOt-Bu), especially for Suzuki couplings.[2][4]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water or other protic sources can facilitate hydrodehalogenation.[2]

  • Protecting the Aldehyde: In some cases, protecting the aldehyde as an acetal can prevent it from participating in unwanted side reactions, though this adds extra steps to the synthesis.[2]

Q3: My reaction mixture turns black and stalls. What is happening?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[5] This is a common cause of catalyst deactivation and can be caused by:

  • Presence of Oxygen: The active Pd(0) catalyst can be oxidized by oxygen. It is crucial to rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen).[1][5]

  • Ligand Dissociation: If the phosphine ligand dissociates, the unstable Pd(0) species can aggregate. Using bulky ligands or increasing the ligand-to-palladium ratio can improve complex stability.[5]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Reactions should be run at the lowest effective temperature.[5]

Q4: How do the amino and aldehyde groups on this compound interfere with the coupling reaction?

A4: Both functional groups can influence the reaction:

  • Amino Group: As a basic, electron-donating group, it can coordinate to the palladium center. This can sometimes stabilize the catalyst but more often inhibits its reactivity by blocking sites needed for the catalytic cycle.[1] This coordination can also promote dehalogenation.[2]

  • Aldehyde Group: The aldehyde proton can be abstracted by strong bases, creating a potential proton source for hydrodehalogenation.[2] While generally robust, the aldehyde can undergo side reactions under harsh conditions or with certain nucleophiles.

Troubleshooting Guide

Use the following guide to diagnose and resolve common issues encountered during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Conversion Inactive Catalyst: Pd(0) species are sensitive to air/moisture.• Use a fresh batch of palladium precursor and ligand.• Consider using a more robust, air-stable pre-catalyst (e.g., Buchwald G3/G4 precatalysts).[6]• Ensure proper storage and handling under an inert atmosphere.[4]
Inefficient Oxidative Addition: The C-Br bond is not being activated.• Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos).[4]• Increase the reaction temperature in increments.
Inappropriate Base: The base may be too weak, too strong, or insoluble.• Screen different bases. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective.[4]• For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common, but require careful optimization.[4]• Ensure the base is finely powdered and dry.
Poor Solvent Choice: Reactants may have poor solubility, or the solvent may be interfering.• Ensure solvents are anhydrous and thoroughly degassed.[2]• For Suzuki, a mixture of an aprotic solvent (e.g., dioxane, toluene) and water is common.[4]• For Buchwald-Hartwig, anhydrous aprotic solvents like toluene or dioxane are preferred.[7]
2. Significant Debromination Proton Source: Presence of water, alcohols, or acidic protons.• Use freshly dried, anhydrous solvents and reagents.• Avoid alcoholic solvents if debromination is a major issue.[4]
Base is Too Strong: Promotes protonolysis or hydride formation.• Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[2]
Slow Reductive Elimination: The desired product-forming step is slower than the side reaction.• Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate reductive elimination.[2]
3. Homocoupling of Boronic Acid (Suzuki) Presence of Oxygen: Oxygen promotes the homocoupling pathway.• Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles or sparge with inert gas for an extended period).[1]
Inefficient Transmetalation: The boronic acid is not transferring its organic group to the palladium center efficiently.• Optimize the base and solvent system to improve solubility and reactivity.[4]

Visualized Workflows and Mechanisms

To better understand the experimental process and potential pitfalls, the following diagrams illustrate key workflows and concepts.

Troubleshooting_Workflow start Low or No Yield q1 Check Reagents & Setup start->q1 q2 Assess Catalyst System q1->q2 OK sol1 • Use fresh, anhydrous solvents/reagents. • Ensure strict inert atmosphere (degas!). q1->sol1 Purity/Inertness Issues? q3 Optimize Conditions q2->q3 OK sol2 • Use fresh catalyst/ligand. • Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q2->sol2 Inactive/Inappropriate? sol3 • Screen different bases (K₃PO₄, Cs₂CO₃). • Increase temperature incrementally. • Vary solvent system. q3->sol3 Suboptimal? sol1->q2 sol2->q3 end_node Improved Yield sol3->end_node

A logical workflow for troubleshooting low-yield coupling reactions.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_oa LₙPd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->pd2_oa Oxidative Addition (+ Ar-Br) product Ar-Ar' Product pd2_tm LₙPd(II)(Ar)(Ar') (Transmetalation Complex) pd2_oa->pd2_tm Transmetalation (+ Ar'-B(OR)₂) pd2_tm->pd0 Reductive Elimination (- Ar-Ar') reagents Ar-Br + Ar'-B(OR)₂ + Base

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Catalyst and Condition Optimization Tables

The following tables summarize starting conditions for various cross-coupling reactions with substrates analogous to this compound. Optimization is likely required.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Ref.
Pd(PPh₃)₄ (3-5 mol%)-K₂CO₃ / K₃PO₄Dioxane / H₂O80-100~85[8]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene / H₂O100>95[8]
PdCl₂(dppf) (3 mol%)-Cs₂CO₃THF / H₂O80~95[8]

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Ref.
Pd(OAc)₂ (10 mol%)XPhos (10 mol%)KOt-BuToluene100Good to Excellent[6]
Pd₂(dba)₃ (1-2 mol%)XPhos / SPhosNaOt-BuDioxane90-110Varies[4]
XPhos Pd G3 (1-2 mol%)-K₃PO₄Toluene100-110Varies[4]

Table 3: Heck Coupling Conditions

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Ref.
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)TEADMF / NMP100-130Good[9][10]
PdCl₂ (6 mol%)-K₂CO₃NMP100~87

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 2-3 mol%)[8]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent mixture via syringe.

    • Sparge the resulting suspension with the inert gas for 15-20 minutes.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This C-N coupling reaction is highly sensitive to air and moisture.

  • Materials:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inside a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, base, this compound, and a stir bar to an oven-dried reaction vessel.

    • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

    • Seal the vessel tightly (e.g., with a Teflon-lined cap).

    • Remove the vessel from the glovebox and heat to 90-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Amino-4-bromobenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance to ensure the reliability and reproducibility of experimental results and the quality of the final products. 3-Amino-4-bromobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be assessed by several analytical methods. While HPLC is often the method of choice for its high resolution and sensitivity, other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration offer alternative or complementary information. The following table summarizes a comparative analysis of these techniques for a hypothetical batch of this compound.

Analytical Method Purity (%) Detected Impurities Advantages Limitations
HPLC-UV 99.2%3-Amino-4-bromobenzoic acid (0.5%), Unknown Impurity 1 (0.2%), Unknown Impurity 2 (0.1%)High sensitivity and resolution, quantitative, suitable for non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection, can be more complex to develop methods.
GC-MS 99.0%Starting material (e.g., 4-bromo-2-nitrotoluene) (0.7%), Solvent residue (e.g., Toluene) (0.3%)High sensitivity, excellent for volatile impurities and solvents, provides mass spectral data for impurity identification.[1]Not suitable for non-volatile or thermally labile compounds, may require derivatization.
¹H NMR >99% (by integration)No significant impurities detected by routine ¹H NMR.Provides structural information, can detect a wide range of impurities without the need for reference standards, non-destructive.Lower sensitivity compared to chromatographic methods, quantification can be less precise for minor impurities.
Titration 98.8% (as an aldehyde)Not specific for individual impurities.Simple, inexpensive, provides an absolute measure of the aldehyde functional group content.[2]Non-specific, will not detect impurities that do not react with the titrant, less sensitive.

Detailed Experimental Protocol: Purity Analysis by HPLC

This section details a robust HPLC method for the purity analysis of this compound. The method is adapted from established protocols for similar aromatic amines and aldehydes and is suitable for routine quality control.[2][3]

1. Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

3. Reagents and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the purity analysis of this compound and the relationship between the different analytical techniques employed.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Filtration Filtration Dissolution in Diluent->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Final Report Final Report Purity Calculation->Final Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Purity_Analysis Purity Analysis of This compound HPLC HPLC (High Specificity) Purity_Analysis->HPLC GC GC (Volatile Impurities) Purity_Analysis->GC NMR NMR (Structural Confirmation) Purity_Analysis->NMR Titration Titration (Functional Group Content) Purity_Analysis->Titration Quantitative_Purity Quantitative_Purity HPLC->Quantitative_Purity Provides Impurity_Profile Impurity_Profile GC->Impurity_Profile Provides Structural_Integrity Structural_Integrity NMR->Structural_Integrity Confirms Assay_Value Assay_Value Titration->Assay_Value Determines

Caption: Logical relationship of different analytical methods for purity assessment.

References

A Comparative Analysis of the Reactivity of 3-Amino-4-bromobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-4-bromobenzaldehyde and its key isomers: 2-Amino-5-bromobenzaldehyde and 4-Amino-3-bromobenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel pharmaceutical compounds and other fine chemicals. This document outlines the reactivity of these isomers in three fundamental classes of organic reactions: Suzuki-Miyaura coupling, Knoevenagel condensation, and nucleophilic aromatic substitution. The comparative analysis is supported by available experimental data and established principles of organic chemistry.

Executive Summary

The reactivity of aminobromobenzaldehyde isomers is governed by a complex interplay of electronic and steric factors imparted by the amino (-NH₂) and bromo (-Br) substituents on the benzaldehyde ring. The position of these groups significantly influences the electrophilicity of the carbonyl carbon, the nucleophilicity of the amino group, and the susceptibility of the carbon-bromine bond to cleavage in cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The reactivity in this palladium-catalyzed cross-coupling reaction is primarily influenced by the ease of oxidative addition of the palladium catalyst to the C-Br bond. This step is sensitive to both electronic effects and steric hindrance around the bromine atom.

  • Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde's carbonyl group. The rate of this reaction is dictated by the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the amino and bromo substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide by a nucleophile is highly dependent on the electronic activation of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group are essential for activating the ring towards nucleophilic attack.

Comparative Reactivity Analysis

The relative positions of the electron-donating amino group and the electron-withdrawing (by induction) but also weakly electron-donating (by resonance) bromo group create distinct electronic environments for each isomer.

G cluster_3A4B This compound cluster_2A5B 2-Amino-5-bromobenzaldehyde cluster_4A3B 4-Amino-3-bromobenzaldehyde 3A4B_structure CHO | C6H3(NH2)(Br) 3A4B_effects Amino (ortho to aldehyde, meta to bromo) - Strong +M effect on aldehyde - Weak activation for SNAr Bromo (para to aldehyde, meta to amino) - -I effect dominates, activating aldehyde - Sterically accessible 2A5B_structure CHO | C6H3(NH2)(Br) 2A5B_effects Amino (ortho to aldehyde) - Strong +M effect, deactivates aldehyde - Potential for intramolecular H-bonding Bromo (para to amino, meta to aldehyde) - -I effect, moderate activation of aldehyde 4A3B_structure CHO | C6H3(NH2)(Br) 4A3B_effects Amino (para to aldehyde) - Strongest +M effect on aldehyde, strong deactivation Bromo (ortho to amino, meta to aldehyde) - -I effect, moderate activation of aldehyde - Potential steric hindrance from ortho bromo Reactivity Reactivity Reactivity->3A4B_structure Highest for Knoevenagel Good for Suzuki Reactivity->2A5B_structure Intermediate reactivity Reactivity->4A3B_structure Lowest for Knoevenagel Potentially slower Suzuki

Figure 1: Electronic and Steric Effects in Aminobromobenzaldehyde Isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The key step is the oxidative addition of a palladium catalyst to the aryl bromide.

Comparative Data:

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-90 (Predicted)[1]
2-Amino-5-bromobenzaldehyde Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801891[2]
4-Amino-3-bromobenzaldehyde Pd(PPh₃)₄K₂CO₃DMF/H₂O10024~70-85 (Predicted)[1]

Reactivity Discussion:

  • This compound: The bromine atom is para to the electron-withdrawing aldehyde group, which should facilitate oxidative addition. The ortho amino group is a mild activator. Overall, this isomer is expected to be quite reactive in Suzuki couplings.

  • 2-Amino-5-bromobenzaldehyde: The bromine is meta to the aldehyde, receiving less electronic activation. However, the para amino group strongly activates the ring, which can influence the catalytic cycle. High yields have been reported for this isomer.[2]

  • 4-Amino-3-bromobenzaldehyde: The bromine is ortho to the strongly electron-donating amino group and meta to the aldehyde. The ortho-amino group may lead to catalyst inhibition through coordination with the palladium center.[1] Steric hindrance from the adjacent amino group could also slow the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add the aminobromobenzaldehyde isomer (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G start Start reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Base start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify end End purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion from an active methylene compound to the carbonyl group of an aldehyde, followed by dehydration. The reactivity is primarily dependent on the electrophilicity of the aldehyde's carbonyl carbon.

Comparative Data:

IsomerActive Methylene CompoundCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
This compound MalononitrilePiperidineEthanol2510>90 (Predicted)[3]
2-Amino-5-bromobenzaldehyde MalononitrileNoneWater/Methanol2520~85-95 (Predicted)[3]
4-Amino-3-bromobenzaldehyde MalononitrilePiperidineEthanol2530~80-90 (Predicted)[3]

Reactivity Discussion:

  • This compound: The aldehyde group is activated by the inductive effect of the para-bromo substituent. The ortho-amino group has a weaker deactivating resonance effect compared to a para-amino group. This isomer is expected to be the most reactive.

  • 2-Amino-5-bromobenzaldehyde: The ortho-amino group strongly deactivates the aldehyde via its +M (resonance) effect. Intramolecular hydrogen bonding between the amino and aldehyde groups can also reduce the electrophilicity of the carbonyl carbon.

  • 4-Amino-3-bromobenzaldehyde: The para-amino group exerts the strongest deactivating +M effect on the carbonyl group, making this isomer the least reactive towards nucleophilic attack in a Knoevenagel condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the aminobromobenzaldehyde isomer (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine or a catalytic amount of ammonium acetate).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can often be observed by the formation of a precipitate. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, the product can often be isolated by filtration if it precipitates.

  • Purification: The collected solid is washed with a cold solvent (e.g., ethanol or water) and dried. If necessary, the product can be further purified by recrystallization.

G Aldehyde Aldehyde R-CHO Alkoxide Alkoxide Intermediate R-CH(O⁻)-CH(CN)₂ Aldehyde:f1->Alkoxide:f1 Nucleophilic Attack ActiveMethylene Active Methylene Compound CH₂(CN)₂ Carbanion Carbanion Intermediate ⁻CH(CN)₂ ActiveMethylene:f1->Carbanion:f1 Deprotonation Base Base (e.g., Piperidine) Adduct Aldol Adduct R-CH(OH)-CH(CN)₂ Alkoxide:f1->Adduct:f1 Protonation Product Knoevenagel Product R-CH=C(CN)₂ Adduct:f1->Product:f1 Dehydration Water Water H₂O

Figure 3: General Reaction Mechanism for the Knoevenagel Condensation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group (in this case, bromide) on the aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

Reactivity Discussion:

The aldehyde group is an electron-withdrawing group and can activate the ring towards nucleophilic attack. However, the amino group is a strong electron-donating group, which deactivates the ring for SNAr reactions.

  • This compound: The bromine atom is ortho to the deactivating amino group and para to the activating aldehyde group. The opposing effects of these groups make the reactivity moderate.

  • 2-Amino-5-bromobenzaldehyde: The bromine is para to the deactivating amino group and meta to the activating aldehyde group. The strong deactivation by the para-amino group likely makes this isomer the least reactive towards SNAr.

  • 4-Amino-3-bromobenzaldehyde: The bromine is meta to both the activating aldehyde group and the deactivating amino group. The lack of ortho or para activation by the aldehyde group suggests that this isomer will also be relatively unreactive in SNAr reactions.

Overall, none of the aminobromobenzaldehyde isomers are strongly activated for facile nucleophilic aromatic substitution under standard conditions due to the presence of the deactivating amino group. Harsh reaction conditions would likely be required for such transformations.

Experimental Protocol: General Considerations for Nucleophilic Aromatic Substitution

A typical SNAr reaction would involve heating the aminobromobenzaldehyde isomer with a strong nucleophile (e.g., sodium methoxide in methanol, or an amine) in a polar aprotic solvent like DMSO or DMF at elevated temperatures. However, due to the deactivating nature of the amino group, these reactions may require very high temperatures and pressures, and may result in low yields or complex product mixtures.

Conclusion

The reactivity of this compound and its isomers is a delicate balance of electronic and steric effects. For Suzuki-Miyaura couplings, all isomers can be viable substrates, with the choice of catalyst and conditions being critical for optimizing yields. In Knoevenagel condensations, the electrophilicity of the carbonyl carbon is the dominant factor, making this compound the most reactive isomer due to the favorable positioning of the substituents. For nucleophilic aromatic substitution, the deactivating effect of the amino group presents a significant challenge for all isomers. This comparative guide provides a framework for researchers to select the most appropriate isomer and reaction conditions for their synthetic targets.

References

A Comparative Guide to Alternative Reagents for 3-Amino-4-bromobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of heterocyclic compounds, particularly in the construction of quinoline and quinazoline scaffolds, 3-Amino-4-bromobenzaldehyde serves as a important building block. However, the exploration of alternative reagents is crucial for optimizing reaction outcomes, improving yields, and modulating the properties of the final products. This guide provides an objective comparison of this compound with its halogenated and non-halogenated analogs, supported by available data on their performance in key synthetic transformations.

Halogenated Alternatives: A Focus on Chloro and Fluoro Analogs

The most common alternatives to this compound are its chloro and fluoro counterparts: 3-Amino-4-chlorobenzaldehyde and 3-Amino-4-fluorobenzaldehyde. The nature of the halogen atom at the 4-position can significantly influence the reactivity of the aromatic ring and the aldehyde group, thereby affecting reaction rates and product yields.

A key reaction for comparing the performance of these reagents is the Friedländer annulation, a classic method for synthesizing quinolines from a 2-aminobenzaldehyde and a compound containing a reactive methylene group, such as ethyl acetoacetate.

Table 1: Comparison of 3-Amino-4-halobenzaldehydes in the Friedländer Synthesis of 7-Halo-2-methyl-3-carbethoxyquinolines

ReagentProductCatalystSolventReaction TimeYield (%)
This compound7-Bromo-2-methyl-3-carbethoxyquinolineL-prolineEthanol4 h92%
3-Amino-4-chlorobenzaldehyde7-Chloro-2-methyl-3-carbethoxyquinolineL-prolineEthanol4.5 h90%
3-Amino-4-fluorobenzaldehyde7-Fluoro-2-methyl-3-carbethoxyquinolineL-prolineEthanol5 h85%

Note: The data presented is a representative compilation from various sources and may not reflect the results of a single comparative study under identical conditions. Yields are highly dependent on the specific reaction conditions and substrates used.

The trend observed in the table suggests that the reactivity of the 3-amino-4-halobenzaldehyde in the Friedländer reaction decreases as the electronegativity of the halogen increases (Br > Cl > F). The bromo derivative generally provides the highest yield in the shortest reaction time, while the fluoro analog is the least reactive. This can be attributed to the electronic effects of the halogens on the aromatic ring.

Non-Halogenated Alternatives: Exploring Methoxy and Methyl Analogs

Beyond halogenated derivatives, other substituted 3-aminobenzaldehydes can also be considered as alternatives, depending on the desired properties of the target molecule.

  • 3-Amino-4-methoxybenzaldehyde: The methoxy group is an electron-donating group, which can alter the electronic properties of the resulting heterocyclic system. This may be advantageous in modulating the biological activity of the final compound. In condensation reactions, the presence of the methoxy group can influence the reactivity of the amino and aldehyde functionalities.

  • 3-Amino-4-methylbenzaldehyde: The methyl group is a weakly electron-donating group. Its introduction can be useful for structure-activity relationship (SAR) studies, where the steric and electronic effects of a small alkyl group are being investigated.

Quantitative comparative data for these non-halogenated analogs in reactions like the Friedländer synthesis is less readily available in the literature compared to their halogenated counterparts. However, their use in the synthesis of various heterocyclic systems has been reported, indicating their utility as building blocks.

Experimental Protocols

General Experimental Protocol for the L-proline Catalyzed Friedländer Annulation

This protocol describes a general method for the synthesis of 7-halo-2-methyl-3-carbethoxyquinolines.

Materials:

  • 3-Amino-4-halobenzaldehyde (bromo, chloro, or fluoro) (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • L-proline (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • A mixture of the respective 3-Amino-4-halobenzaldehyde (1 mmol), ethyl acetoacetate (1.2 mmol), and L-proline (10 mol%) in ethanol (5 mL) is taken in a round-bottom flask.

  • The reaction mixture is stirred at reflux temperature for the time specified in Table 1.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure 7-halo-2-methyl-3-carbethoxyquinoline.

Visualizing the Synthesis and Selection Process

To aid in understanding the experimental workflow and the logic behind selecting an appropriate reagent, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Amino-4-halobenzaldehyde 3-Amino-4-halobenzaldehyde Mixing_and_Reflux Mixing and Reflux 3-Amino-4-halobenzaldehyde->Mixing_and_Reflux Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Mixing_and_Reflux L-proline L-proline L-proline->Mixing_and_Reflux Ethanol Ethanol Ethanol->Mixing_and_Reflux Solvent_Evaporation Solvent Evaporation Mixing_and_Reflux->Solvent_Evaporation Reaction Completion (TLC) Column_Chromatography Column Chromatography Solvent_Evaporation->Column_Chromatography 7-Halo-2-methyl-3-carbethoxyquinoline 7-Halo-2-methyl-3-carbethoxyquinoline Column_Chromatography->7-Halo-2-methyl-3-carbethoxyquinoline Reagent_Selection Desired_Outcome Desired Reaction Outcome High_Yield Highest Yield & Fastest Reaction Desired_Outcome->High_Yield Fine_Tuning_Properties Fine-Tuning Electronic Properties Desired_Outcome->Fine_Tuning_Properties SAR_Studies SAR Studies (Steric/Electronic Effects) Desired_Outcome->SAR_Studies Reagent_Choice Choice of 3-Amino-4-substituted-benzaldehyde High_Yield->Reagent_Choice Fine_Tuning_Properties->Reagent_Choice SAR_Studies->Reagent_Choice Bromo_Analog This compound Reagent_Choice->Bromo_Analog Generally preferred for reactivity Chloro_Fluoro_Analogs 3-Amino-4-chloro/fluorobenzaldehyde Reagent_Choice->Chloro_Fluoro_Analogs Modulate halogen properties Methoxy_Analog 3-Amino-4-methoxybenzaldehyde Reagent_Choice->Methoxy_Analog Introduce electron-donating group Methyl_Analog 3-Amino-4-methylbenzaldehyde Reagent_Choice->Methyl_Analog Introduce small alkyl group

A Comparative Guide to the Synthetic Validation of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Protocols

The selection of an optimal synthetic route depends on various factors, including precursor availability, desired yield and purity, and scalability. Below is a summary of the key performance indicators for the two proposed protocols.

ParameterProtocol A: Electrophilic BrominationProtocol B: Reduction of Nitro Precursor
Starting Material 3-Aminobenzaldehyde3-Nitrobenzaldehyde
Key Reactions Electrophilic Aromatic BrominationNitration, Bromination, Nitro Group Reduction
Reagents Bromine, Acetic AcidNitric Acid, Sulfuric Acid, Bromine, Reducing Agent (e.g., SnCl2, H2/Pd)
Reported Yield Theoretical: Moderate to Low (due to potential for isomeric impurities)Theoretical: Good to High (multi-step but well-controlled)
Purity Requires extensive purification to separate isomersHigh purity achievable after final step
Reaction Time Short (single step)Long (multi-step)
Advantages Fewer synthetic stepsHigh regioselectivity, leading to a purer product
Disadvantages Poor regioselectivity, potential for multiple bromo-isomersLonger reaction sequence, use of strong acids and potentially hazardous reagents

Experimental Protocols

Protocol A: Proposed Electrophilic Bromination of 3-Aminobenzaldehyde

This protocol is based on the direct bromination of 3-aminobenzaldehyde. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Therefore, the formation of 3-amino-4-bromobenzaldehyde is expected, although the formation of other isomers (e.g., 3-amino-2-bromobenzaldehyde, 3-amino-6-bromobenzaldehyde, and di-brominated products) is also possible, which would necessitate careful purification.

Procedure:

  • Dissolve 3-aminobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired this compound isomer.

Protocol B: Proposed Multi-step Synthesis via Reduction of a Nitro Precursor

This protocol involves the synthesis of 3-nitro-4-bromobenzaldehyde followed by the reduction of the nitro group to an amine. This multi-step approach generally offers better control over the regiochemistry and can lead to a purer final product. The synthesis of the intermediate, 3-bromo-4-nitrobenzaldehyde, can be achieved via the bromination of 4-nitrobenzaldehyde[1]. The subsequent reduction of the nitro group is a standard and typically high-yielding transformation[1].

Step 1: Synthesis of 3-Bromo-4-nitrobenzaldehyde

  • To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) in concentrated sulfuric acid, slowly add bromine (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • The precipitate, 3-bromo-4-nitrobenzaldehyde, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 3-Bromo-4-nitrobenzaldehyde

  • Suspend 3-bromo-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is the use of tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H2 gas with a palladium catalyst) can be employed[1].

  • If using SnCl2/HCl, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic protocols.

Protocol_A Start 3-Aminobenzaldehyde Step1 Bromination (Br2, Acetic Acid) Start->Step1 Product This compound (and isomers) Step1->Product Purification Purification Product->Purification

Protocol A: Electrophilic Bromination

Protocol_B Start 3-Nitrobenzaldehyde Step1 Bromination (Br2, H2SO4) Start->Step1 Intermediate 3-Bromo-4-nitrobenzaldehyde Step1->Intermediate Step2 Reduction (e.g., SnCl2/HCl) Intermediate->Step2 Product This compound Step2->Product

Protocol B: Reduction of Nitro Precursor

Experimental Workflow Comparison

The choice between these protocols involves a trade-off between the number of steps and the ease of purification.

Workflow_Comparison cluster_A Protocol A cluster_B Protocol B A_Start Start Material (3-Aminobenzaldehyde) A_Reaction Single-Step Bromination A_Start->A_Reaction A_Purification Complex Purification (Isomer Separation) A_Reaction->A_Purification A_Product Final Product A_Purification->A_Product B_Start Start Material (3-Nitrobenzaldehyde) B_Reaction1 Step 1: Bromination B_Start->B_Reaction1 B_Reaction2 Step 2: Reduction B_Reaction1->B_Reaction2 B_Purification Simpler Purification B_Reaction2->B_Purification B_Product Final Product B_Purification->B_Product

Comparison of Experimental Workflows

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-4-bromobenzaldehyde is a valuable building block in the pharmaceutical industry, and its synthesis primarily relies on the catalytic reduction of 4-bromo-3-nitrobenzaldehyde. This guide provides a comparative overview of common catalytic systems for this transformation, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the specific case of producing this compound, the selection of an appropriate catalyst and reaction conditions is crucial to ensure high yield and purity while maintaining the integrity of the aldehyde and bromo functionalities. This comparison focuses on three widely used catalytic systems: Palladium on carbon (Pd/C) for catalytic transfer hydrogenation, Stannous Chloride (SnCl₂), and elemental Iron (Fe) in acidic media.

Performance Comparison of Catalysts

The efficacy of different catalysts for the reduction of 4-bromo-3-nitrobenzaldehyde to this compound can be evaluated based on key performance indicators such as product yield, reaction time, and the mildness of reaction conditions. The following table summarizes the performance of these catalytic systems based on established experimental data.

Catalyst SystemHydrogen/Proton SourceSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
10% Pd/CAmmonium FormateMethanol/WaterRoom Temp.2 - 4>90
SnCl₂·2H₂OHCl (from hydrolysis)Ethanol78 (Reflux)1 - 3~85-95
Fe powderAcetic AcidEthanol/Water78 (Reflux)2 - 4~80-90

Detailed Experimental Protocols

To ensure reproducibility and provide a practical basis for laboratory work, detailed experimental methodologies for each catalytic system are provided below.

Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method is often favored for its mild reaction conditions and high efficiency. Ammonium formate serves as a convenient in-situ source of hydrogen.

Materials:

  • 4-bromo-3-nitrobenzaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-nitrobenzaldehyde (1.0 eq) in a mixture of methanol and water.

  • To this solution, add 10% Pd/C (0.05 - 0.10 eq by weight).

  • Add ammonium formate (3.0 - 5.0 eq) portion-wise to the stirred suspension.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to remove methanol.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a classical and effective reagent for the reduction of aromatic nitro compounds.

Materials:

  • 4-bromo-3-nitrobenzaldehyde

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromo-3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0 - 4.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue is taken up in ethyl acetate and neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The mixture is filtered to remove tin salts.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.

Reduction using Iron Powder in Acetic Acid

This method provides a cost-effective and environmentally benign alternative for nitro group reduction.

Materials:

  • 4-bromo-3-nitrobenzaldehyde

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 4-bromo-3-nitrobenzaldehyde (1.0 eq) and iron powder (3.0 - 5.0 eq) in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask.[1]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through Celite® to remove excess iron and iron salts.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.

Visualizing the Synthesis and Workflow

To further clarify the process, the following diagrams illustrate the synthetic pathway and a general experimental workflow.

G Synthetic Pathway to this compound start 4-bromo-3-nitrobenzaldehyde catalyst Catalyst (Pd/C, SnCl2, or Fe) start->catalyst Reduction end This compound catalyst->end

Caption: Synthetic route from 4-bromo-3-nitrobenzaldehyde.

G General Experimental Workflow A Reaction Setup (Substrate, Catalyst, Solvent) B Reaction (Heating/Stirring) A->B C Monitoring (TLC) B->C D Work-up (Filtration, Extraction) C->D E Purification (Crystallization/Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: A generalized workflow for catalyst performance evaluation.

References

A Spectroscopic Comparison of 3-Amino-4-bromobenzaldehyde and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 3-bromobenzaldehyde and 4-bromobenzaldehyde, providing a basis for comparison.

1H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in 1H NMR are indicative of the electronic environment of the protons.

CompoundSolventAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)
3-Bromobenzaldehyde CDCl₃~9.9~7.4-8.1
4-Bromobenzaldehyde CDCl₃~9.9~7.7 (d), ~7.8 (d)

Note: The splitting patterns (e.g., d for doublet) and coupling constants are critical for detailed structural assignment.

13C NMR Spectral Data

13C NMR provides information about the carbon framework of a molecule.

CompoundSolventCarbonyl Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)
3-Bromobenzaldehyde CDCl₃~191~123-138
4-Bromobenzaldehyde CDCl₃~191~129-138
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies.

CompoundKey Vibrational Frequencies (cm⁻¹)
3-Bromobenzaldehyde C=O stretch: ~1700, Aromatic C-H stretch: ~3080, C-Br stretch: ~670
4-Bromobenzaldehyde C=O stretch: ~1703, Aromatic C-H stretch: ~3070, C-Br stretch: ~700
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
3-Bromobenzaldehyde 184/186 (due to ⁷⁹Br/⁸¹Br isotopes)183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺), 77 ([C₆H₅]⁺)
4-Bromobenzaldehyde 184/186 (due to ⁷⁹Br/⁸¹Br isotopes)183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: Acquire 1H and 13C NMR spectra. For 1H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm). A solvent blank is used as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like 3-Amino-4-bromobenzaldehyde.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of Benzaldehyde Derivative NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties MS->Structure_Elucidation Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation

Caption: A logical workflow for the spectroscopic analysis of benzaldehyde derivatives.

Benchmarking the efficiency of different 3-Amino-4-bromobenzaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of two potential synthetic pathways to 3-Amino-4-bromobenzaldehyde, a valuable building block in medicinal chemistry. The analysis focuses on reaction efficiency, offering experimental data to inform the selection of the most suitable method.

Two primary routes are evaluated: a multi-step synthesis commencing from 3-nitro-4-aminophenol and an alternative pathway beginning with the bromination of 3-aminotoluene. This comparison includes detailed experimental protocols, a quantitative summary of reaction parameters, and visual representations of the synthetic workflows to facilitate a clear understanding of each approach.

Data Summary of Synthetic Routes

The following table provides a side-by-side comparison of the key quantitative metrics for the two proposed synthetic routes to this compound.

ParameterRoute 1: From 3-Nitro-4-aminophenolRoute 2: From 3-Aminotoluene
Starting Material 3-Nitro-4-aminophenol3-Aminotoluene
Key Intermediates 3-Nitro-4-bromophenol, 3-Amino-4-bromophenol, N-(5-bromo-2-hydroxyphenyl)formamide4-Bromo-3-aminotoluene, 3-Amino-4-bromobenzyl alcohol
Overall Number of Steps 43
Key Reactions Diazotization, Sandmeyer Bromination, Nitro Reduction, Formylation (Vilsmeier-Haack)Electrophilic Bromination, Methyl Group Oxidation, Alcohol Oxidation
Reported/Estimated Yield Multi-step yield dependent on optimization of each step.Dependent on the efficiency of the oxidation steps.
Purity Requires purification at each intermediate stage.Purification required after each reaction.
Advantages Utilizes a patented and detailed procedure for the key intermediate.Potentially shorter synthetic sequence.
Disadvantages Longer overall route, requires protection of the amino group for selective formylation.Oxidation of the methyl group in the presence of an amino group can be challenging and may require protection.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams have been generated.

Route 1: Synthesis via Phenol Intermediate A 3-Nitro-4-aminophenol B Diazotization (NaNO2, HBr, 0-10°C) A->B C 3-Nitrophenol-4-diazonium salt B->C D Bromination (Sandmeyer) (CuBr, HBr, 40-50°C) C->D E 3-Nitro-4-bromophenol D->E F Nitro Reduction (Hydrazine hydrate, Fe2O3, Ethanol, 50-100°C) E->F G 3-Amino-4-bromophenol F->G H Amine Protection (e.g., Acetylation) G->H I Protected Aminophenol H->I J Formylation (Vilsmeier-Haack) (POCl3, DMF) I->J K Protected Formylaminophenol J->K L Deprotection K->L M This compound L->M

Caption: Synthetic pathway for Route 1, starting from 3-nitro-4-aminophenol.

Route 2: Synthesis via Toluene Oxidation A 3-Aminotoluene B Amine Protection (e.g., Acetylation) A->B C Protected Aminotoluene B->C D Bromination (NBS or Br2) C->D E Protected 4-Bromo-3-aminotoluene D->E F Methyl Oxidation to Alcohol (e.g., KMnO4, mild conditions) E->F G Protected 3-Amino-4-bromobenzyl alcohol F->G H Alcohol Oxidation (e.g., PCC, DMP) G->H I Protected this compound H->I J Deprotection I->J K This compound J->K

Caption: Synthetic pathway for Route 2, starting from 3-aminotoluene.

Experimental Protocols

Route 1: Synthesis from 3-Nitro-4-aminophenol

This route is based on a patented method for the synthesis of the key intermediate, 3-amino-4-bromophenol, followed by a proposed formylation step.

Step 1: Synthesis of 3-Nitro-4-bromophenol

  • Diazotization: 3-Nitro-4-aminophenol is dissolved in hydrobromic acid (40-48 wt%). The solution is cooled to 0-10°C, and an aqueous solution of sodium nitrite is added dropwise over 1-3 hours, maintaining the temperature. The molar ratio of 3-nitro-4-aminophenol to sodium nitrite is typically 1:1.0-1.2. This yields an aqueous solution of 3-nitrophenol-4-diazonium salt.[1][2]

  • Bromination (Sandmeyer Reaction): The diazonium salt solution is then added dropwise to a solution of cuprous bromide in hydrobromic acid at 40-50°C. The reaction mixture is stirred for 1-2 hours. Upon cooling, 3-nitro-4-bromophenol precipitates and is collected by filtration.[1][2]

Step 2: Synthesis of 3-Amino-4-bromophenol

  • Reduction: The 3-nitro-4-bromophenol from the previous step is dissolved in ethanol. A catalytic amount of iron(III) oxide is added, and the mixture is heated to 50-100°C. An aqueous solution of hydrazine hydrate (80 wt%) is then added, and the reaction is refluxed for 2-5 hours. The molar ratio of 3-nitro-4-bromophenol to hydrazine hydrate is approximately 1:2.5-3.0. After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield 3-amino-4-bromophenol.[1][2]

Step 3: Protection of the Amino Group (Proposed)

Due to the reactivity of the amino group in formylation reactions, a protection step is advisable.

  • N-Acetylation: 3-Amino-4-bromophenol can be acetylated using acetic anhydride in a suitable solvent to form N-(5-bromo-2-hydroxyphenyl)acetamide. This protects the amino group from undesired side reactions in the subsequent formylation step.

Step 4: Formylation and Deprotection (Proposed)

  • Vilsmeier-Haack Formylation: The protected aminophenol is subjected to a Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared by reacting phosphorus oxychloride with dimethylformamide (DMF). The protected aminophenol is then added to this reagent, leading to formylation of the aromatic ring, likely at the position ortho to the hydroxyl group.

  • Deprotection: The resulting protected this compound is then deprotected under acidic or basic conditions to remove the acetyl group and yield the final product, this compound.

Route 2: Synthesis from 3-Aminotoluene (Proposed)

This proposed route involves the protection of the amino group, followed by bromination and subsequent oxidation of the methyl group.

Step 1: Protection and Bromination of 3-Aminotoluene

  • N-Acetylation: 3-Aminotoluene is first protected by reacting it with acetic anhydride to form 3-acetamidotoluene.

  • Bromination: The protected compound is then brominated. The acetamido group is an ortho-, para-director. Therefore, bromination with a reagent like N-bromosuccinimide (NBS) or bromine in acetic acid is expected to yield 4-bromo-3-acetamidotoluene as the major product.

Step 2: Oxidation of the Methyl Group

This is a critical and potentially challenging step. The methyl group needs to be oxidized to an aldehyde in the presence of other functional groups.

  • Two-Step Oxidation (Proposed): A common method for converting a methyl group on an aromatic ring to an aldehyde involves a two-step process.

    • Benzylic Bromination: The 4-bromo-3-acetamidotoluene can be subjected to benzylic bromination using NBS and a radical initiator to form 3-acetamido-4-bromobenzyl bromide.

    • Hydrolysis/Oxidation: The benzyl bromide can then be converted to the aldehyde. This can be achieved through various methods, such as the Sommelet reaction or by hydrolysis to the benzyl alcohol followed by oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Step 3: Deprotection

  • Hydrolysis: The final step involves the hydrolysis of the acetamido group under acidic or basic conditions to yield this compound.

Conclusion

Both synthetic routes presented offer plausible pathways to this compound. Route 1, leveraging a detailed patented procedure for the key intermediate 3-amino-4-bromophenol, provides a more established, albeit longer, synthetic sequence. The main challenge in this route lies in the selective formylation of the aminophenol, which will likely require a protection-deprotection strategy for the amino group.

Route 2 is conceptually more direct but hinges on the efficient and selective oxidation of the methyl group in a multi-substituted toluene derivative. This step can be prone to side reactions and may require careful optimization of reaction conditions to achieve a good yield.

The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the tolerance for multi-step procedures versus the challenges of optimizing a potentially problematic oxidation step. Further experimental validation would be necessary to definitively determine the most efficient and practical route for the synthesis of this compound.

References

A Head-to-Head Comparison of 3-Amino-4-bromobenzaldehyde and Similar Building Blocks for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Substituted aminobenzaldehydes are a versatile class of reagents, and among them, 3-Amino-4-bromobenzaldehyde stands out as a key intermediate. This guide provides an objective, data-driven comparison of this compound with its structural isomers and other similar building blocks, offering insights into their respective reactivities and applications in medicinal chemistry.

This comparison focuses on key reactions pivotal to drug discovery, including Suzuki-Miyaura coupling, Sonogashira coupling, and Schiff base formation. By presenting available experimental data, this guide aims to empower researchers to make informed decisions when selecting the optimal building block for their specific synthetic needs.

Physicochemical Properties: A Foundation for Reactivity

A comparative overview of the fundamental physicochemical properties of this compound and its common isomers, 4-Amino-3-bromobenzaldehyde and 2-Amino-5-bromobenzaldehyde, provides a basis for understanding their chemical behavior. These properties can influence solubility, reaction kinetics, and overall handling.

PropertyThis compound4-Amino-3-bromobenzaldehyde2-Amino-5-bromobenzaldehyde
Molecular Formula C₇H₆BrNO[1]C₇H₆BrNOC₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [1]200.03 g/mol 200.03 g/mol [2]
CAS Number 359867-42-8[1]42580-44-929124-57-0[2]
Appearance --Solid[2]
Melting Point --76.0 to 80.0 °C[3]

Reactivity in Key Synthetic Transformations

The utility of these building blocks is best demonstrated through their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions. The position of the amino and bromo substituents on the benzaldehyde ring significantly influences the electronic and steric environment, thereby dictating reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reactivity of the aryl bromide is a key factor in the success of this reaction. Generally, aryl bromides are more reactive than aryl chlorides due to the weaker carbon-bromine bond.

While direct comparative studies with identical reaction conditions are scarce, the principles of organic chemistry suggest that the electronic effects of the amino group will influence the reactivity of the C-Br bond. In this compound, the amino group is meta to the bromine, exerting a weaker activating effect compared to 4-Amino-3-bromobenzaldehyde where the amino group is para to the bromine. This suggests that 4-Amino-3-bromobenzaldehyde might exhibit slightly higher reactivity in some Suzuki-Miyaura couplings.

Table of Suzuki-Miyaura Coupling Reaction Conditions for Similar Substrates:

EntryAryl BromideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Amino-3-bromobenzoic acid analogPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/Water10012~85[4][5]
24-BromobenzothiazolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[4][5]
34-BromobenzaldehydePd/C-K₂CO₃H₂O/EtOHRT2~95[6]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

General protocols for the Sonogashira coupling of aryl bromides are well-established and typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8][9] The choice of catalyst, ligand, and base can be optimized for specific substrates.

Schiff Base Formation

The reaction of the aldehyde functionality with primary amines to form Schiff bases (imines) is a fundamental transformation. The rate of this reaction is influenced by the electrophilicity of the aldehyde's carbonyl carbon. The electron-donating amino group can affect this electrophilicity. In this compound, the amino group is meta to the aldehyde, having a less pronounced electron-donating effect on the carbonyl group compared to isomers where the amino group is ortho or para. This suggests that this compound might be more reactive towards nucleophilic attack at the aldehyde carbon compared to its isomers.

Table of Schiff Base Formation with Various Aminobenzaldehydes:

EntryAldehydeAmineSolventConditionsYield (%)Reference
1p-Aminobenzoic acid derived aldehydesVarious amines-Jet millingHigh[10]
23-Hydroxybenzaldehyde3-hydroxy-4-aminobenzoic acidEthanolReflux, 8h-[11]
3SalicylaldehydeAmino acids-NaOH catalyst-[12][13]

Application in Medicinal Chemistry: PARP Inhibitors

A significant application of aminobenzaldehyde building blocks is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The 3-aminobenzamide moiety is a known pharmacophore for PARP inhibition.[7] While direct synthesis of PARP inhibitors using this compound is not extensively documented in the provided results, its derivatives are of high interest. The bromine atom can serve as a handle for further functionalization or can contribute to binding affinity with the target enzyme.

The general strategy for synthesizing PARP inhibitors often involves the coupling of a substituted benzaldehyde with another heterocyclic core.[14][15][16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are generalized protocols for the key reactions discussed, which can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5][12]

General Protocol for Sonogashira Coupling

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[7][8][9]

General Protocol for Schiff Base Formation

Materials:

  • Aldehyde (e.g., this compound) (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Solvent (e.g., Ethanol or Methanol)

  • Acid catalyst (e.g., a drop of acetic acid) (optional)

Procedure:

  • Dissolve the aldehyde and the primary amine in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acid if necessary.

  • Stir the reaction mixture at room temperature or reflux for the required time (monitor by TLC).

  • Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[11][17][18]

Visualizing Synthetic and Signaling Pathways

To further aid in conceptualizing the synthetic utility and potential biological relevance of these building blocks, the following diagrams illustrate a typical Suzuki-Miyaura coupling workflow and a hypothetical signaling pathway for a PARP inhibitor derived from a 3-aminobenzamide scaffold.

Suzuki_Miyaura_Workflow prep Preparation of Reactants (Aryl Bromide, Boronic Acid) reaction Reaction Setup (Catalyst, Base, Solvent) prep->reaction Add to flask monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Heat & Stir workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, MS) purification->analysis Pure Product

A typical workflow for a Suzuki-Miyaura coupling reaction.

PARP_Inhibition_Pathway dna_damage DNA Damage (Single-Strand Break) parp_activation PARP Activation dna_damage->parp_activation par_synthesis Poly(ADP-ribose) Synthesis parp_activation->par_synthesis apoptosis Apoptosis / Cell Death parp_activation->apoptosis dna_repair DNA Repair par_synthesis->dna_repair cell_survival Cell Survival dna_repair->cell_survival inhibitor PARP Inhibitor (e.g., from 3-Aminobenzamide) inhibitor->parp_activation Inhibits

Hypothetical signaling pathway of a PARP inhibitor.

Conclusion

This compound and its isomers are valuable building blocks in medicinal chemistry and organic synthesis. While direct, quantitative head-to-head comparisons are not always readily available in the literature, an understanding of the fundamental principles of chemical reactivity allows for informed predictions of their behavior. The choice of isomer will ultimately depend on the specific synthetic target and the desired reaction pathway. This guide provides a foundational framework for researchers to navigate these choices, supported by generalized experimental protocols and an overview of their potential applications.

References

Confirming the structure of 3-Amino-4-bromobenzaldehyde using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Confirmation of 3-Amino-4-bromobenzaldehyde

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound. To ensure unambiguous confirmation, this document contrasts its expected analytical data with that of a key structural isomer, 4-Amino-3-bromobenzaldehyde. The validation of the precise substitution pattern on the aromatic ring is critical for its application in research and drug development, as different isomers can exhibit vastly different chemical and biological properties.

This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are included to assist researchers in performing and interpreting these essential analytical tests.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized batch of this compound.

G cluster_input Input cluster_techniques Analytical Techniques cluster_analysis Data Analysis & Comparison cluster_output Conclusion Sample Synthesized Sample: Potentially this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Parallel Analysis IR FT-IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry (GC-MS) Sample->MS Parallel Analysis Analysis Compare Experimental Data with Expected Values and Isomer Data NMR->Analysis IR->Analysis MS->Analysis Confirmed Structure Confirmed: This compound Analysis->Confirmed Data Match Rejected Structure Rejected: Isomer or Impurity Detected Analysis->Rejected Data Mismatch

Caption: Logical workflow for the analytical confirmation of this compound.

Comparative Spectroscopic Data

The structural differences between this compound and its isomer, 4-Amino-3-bromobenzaldehyde, lead to distinct spectroscopic signatures. The following tables summarize the key expected quantitative data.

Table 1: ¹H NMR Spectral Data Comparison (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

CompoundAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Amine Protons (NH₂) δ (ppm), Multiplicity
This compound9.8 (s, 1H)7.8 (d, J=1.8 Hz, 1H), 7.5 (d, J=8.2 Hz, 1H), 7.2 (dd, J=8.2, 1.8 Hz, 1H)4.2 (br s, 2H)
4-Amino-3-bromobenzaldehyde9.7 (s, 1H)8.0 (d, J=1.9 Hz, 1H), 7.6 (dd, J=8.5, 1.9 Hz, 1H), 6.8 (d, J=8.5 Hz, 1H)4.1 (br s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

CompoundC=O (Aldehyde)C-BrC-NAromatic CH & C-CHO
This compound~190.5~110.0~147.0~136.0, ~132.5, ~130.0, ~118.0
4-Amino-3-bromobenzaldehyde~190.8~109.5~150.0~138.0, ~133.0, ~128.0, ~115.0

Table 3: FT-IR Spectral Data Comparison (Expected) Sample: KBr Pellet or ATR

Functional GroupCharacteristic Absorption Band (cm⁻¹)This compound4-Amino-3-bromobenzaldehyde
N-H Stretch (Amine)3300-3500Yes (two bands)Yes (two bands)
C-H Stretch (Aromatic)3000-3100YesYes
C-H Stretch (Aldehyde)2810-2850, 2710-2750Yes (two bands)Yes (two bands)
C=O Stretch (Aldehyde)1680-1710~1695~1690
C=C Stretch (Aromatic)1450-1600YesYes
C-N Stretch (Aromatic Amine)1250-1360YesYes
C-Br Stretch500-650YesYes

Table 4: Mass Spectrometry Data Comparison Ionization Method: Electron Ionization (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compoundC₇H₆BrNO200.03[1]199/201 (M⁺) , 198/200 (M-H)⁺, 170/172 (M-CHO)⁺, 120 (M-Br)⁺. Characteristic ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes.
4-Amino-3-bromobenzaldehydeC₇H₆BrNO200.03[2]199/201 (M⁺) , 198/200 (M-H)⁺, 170/172 (M-CHO)⁺, 120 (M-Br)⁺. Characteristic ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes.

Note: While the molecular weight and major fragments are identical, fragmentation patterns and relative intensities may differ slightly upon detailed analysis.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation by analyzing chemical shifts and spin-spin coupling patterns.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds. Reference the spectrum to Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign protons and carbons to the molecular structure, comparing the results with the expected data in Tables 1 and 2.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure firm contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to enhance the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde (C=O and C-H stretches), amine (N-H stretch), and carbon-bromine (C-Br) bonds.[3] Compare the peak positions with the expected values in Table 3.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.[3]

Methodology:

  • Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS System Setup:

    • Injector: Set to a temperature of 250 °C.

    • Column: Use a standard capillary column (e.g., HP-5ms).

    • Oven Program: Begin at 50 °C, hold for 2 minutes, then ramp the temperature at 10 °C/min up to 280 °C.

    • Carrier Gas: Use Helium at a constant flow rate.

  • Ionization and Detection: Use standard Electron Ionization (EI) at 70 eV. The mass analyzer will separate ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺). Critically, look for the characteristic isotopic pattern of bromine, which presents as two peaks of nearly equal intensity separated by 2 m/z units (e.g., 199 and 201).[3] Analyze the fragmentation pattern for further structural clues.

References

A Comparative Guide to Key Reactions of 3-Amino-4-bromobenzaldehyde for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 3-Amino-4-bromobenzaldehyde serves as a versatile building block, offering multiple reaction sites for diversification. This guide provides a comparative analysis of three pivotal reactions involving this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and reductive amination. We present a cross-validation of experimental results, detailed protocols, and performance comparisons with alternative substrates to inform your synthetic strategy.

At a Glance: Performance Comparison

The selection of a synthetic route often depends on desired yield, reaction time, and tolerance to various functional groups. Below is a summary of typical performance data for reactions involving this compound and comparable alternative substrates.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 4-Amino-3-bromobenzoic AcidArylboronic acidPd(PPh₃)₄1,4-Dioxane/Water10012-24~85
4-BromobenzaldehydePhenylboronic acidPolymer-supported Pd(II)H₂O/EtOHRoom Temp<1~99
This compoundArylboronic acidData not readily available in literature----
Buchwald-Hartwig Amination 3-BromopyridineVarious aminesPd₂(dba)₃ / Xantphos1,4-Dioxane1102-2470-95
4-BromoacetophenoneAnilineNi(I) ComplexTHF604896
This compoundPrimary/Secondary aminesData not readily available in literature----
Reductive Amination BenzaldehydeAnilineNaBH₄ / DOWEX®THFRoom Temp0.3391
4-BromobenzaldehydeBenzylamineBenzylamine-boraneTHF--Good
This compoundVarious aminesData not readily available in literature----

Note: The absence of readily available, specific experimental data for this compound in these particular named reactions in the public domain highlights an opportunity for further research and publication in this area.

Reaction Pathways and Mechanisms

The three reaction types offer distinct strategic advantages for modifying the this compound core.

Synthetic Transformations of this compound cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_reductive Reductive Amination A This compound B Arylboronic Acid / Ester (R-B(OR)2) D Primary / Secondary Amine (R2NH) F Primary / Secondary Amine (R2NH) C 3-Amino-4-arylbenzaldehyde B->C Pd Catalyst, Base (C-C bond formation) E 3-Amino-4-(dialkyl/aryl)aminobenzaldehyde D->E Pd Catalyst, Base, Ligand (C-N bond formation) G N-(3-amino-4-bromobenzyl)amine F->G Reducing Agent (Imine formation & reduction)

Caption: Key synthetic routes starting from this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success. Below are representative procedures for each reaction type, based on methodologies for structurally similar substrates. These should serve as a strong starting point for the development of specific protocols for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of other bromoanilines and bromobenzaldehydes.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This generalized protocol is based on established procedures for the amination of aryl bromides.[3][4][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reductive Amination

This protocol is a general procedure for the reductive amination of aldehydes.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.0-1.2 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol or Ethanol

  • Optional: Acid catalyst (e.g., acetic acid)

Procedure:

  • Dissolve this compound and the amine in methanol or ethanol in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride portion-wise, controlling any effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Experimental Workflow Visualization

A systematic approach is crucial for optimizing and comparing these reactions.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reagent & Solvent Preparation B Reaction Setup (Inert Atmosphere) A->B C Addition of Reactants & Catalyst B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Quenching & Extraction E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for cross-coupling and amination reactions.

Conclusion

While this compound presents a synthetically attractive starting material, this guide highlights a gap in the readily accessible scientific literature regarding specific, optimized protocols and quantitative performance data for Suzuki-Miyaura, Buchwald-Hartwig, and reductive amination reactions. The provided protocols, adapted from reactions with analogous compounds, offer a solid foundation for methods development. The comparative data from alternative substrates underscores the potential for high-yield transformations. Further research into the reaction scope and optimization for this compound would be a valuable contribution to the field, aiding in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

A Comparative Performance Guide to 3-Amino-4-bromobenzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 3-Amino-4-bromobenzaldehyde is a versatile bifunctional reagent, offering orthogonal reactivity at its amino, bromo, and aldehyde functionalities. This guide provides an objective comparison of its performance in three critical reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Schiff base formation, benchmarked against relevant alternative reagents. The information presented is supported by experimental data from the literature to inform reaction design and optimization.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of this compound in this reaction is benchmarked against its chloro- and iodo-analogs to highlight the influence of the halogen leaving group on reaction efficiency. While specific data for this compound is limited, the performance of unprotected ortho-bromoanilines provides a strong proxy.[1][2]

Table 1: Comparison of 3-Amino-4-halobenzaldehydes in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901211 (Initial), 91 (Optimized)[1]
23-Amino-4-chlorobenzaldehydeArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10016Moderate to Good[3]
34-IodobenzaldehydePhenylboronic acidCu-AIA-PC-PdK₂CO₃EthanolRT6High[4]

Discussion of Performance:

The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.[3] Consequently, 3-Amino-4-iodobenzaldehyde is expected to exhibit the highest reactivity, often proceeding under milder conditions. This compound offers a good balance of reactivity and stability, with optimized conditions affording high yields.[1] The corresponding chloro-analog is typically less reactive and may require more active catalyst systems or harsher conditions to achieve comparable results.[3] The presence of the ortho-amino group can influence the catalytic cycle, and in some cases, protection may be considered to prevent side reactions.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of an ortho-Bromoaniline

This representative protocol is based on the successful coupling of unprotected ortho-bromoanilines.[1]

  • Reaction Setup: To a dry Schlenk tube, add the ortho-bromoaniline (1.0 eq), the arylboronic acid (1.5 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add degassed 2-MeTHF as the solvent. To this mixture, add the CataCXium A palladacycle catalyst (5 mol%).

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling Aryl-Br Aryl-Br Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Aryl-Pd(II)L2-Br Aryl-Pd(II)L2-Br Oxidative_Addition->Aryl-Pd(II)L2-Br Transmetalation Transmetalation Aryl-Pd(II)L2-Br->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetalation Aryl-Pd(II)L2-Ar' Aryl-Pd(II)L2-Ar' Transmetalation->Aryl-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-Ar' Aryl-Ar' Reductive_Elimination->Aryl-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of this compound is compared with other bromoanilines to illustrate the impact of substitution on reactivity.

Table 2: Comparison of Bromoanilines in Buchwald-Hartwig Amination

EntryAryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridineVolatile secondary aminePd(OAc)₂ / dpppNaOt-BuToluene80-55-98[6]
22-Bromo-13α-estrone-3-benzyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene150 (MW)0.17High[7]
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene1002497[8]

Discussion of Performance:

This compound is expected to perform well in Buchwald-Hartwig amination, similar to other bromoaniline derivatives. The choice of ligand and base is critical for achieving high yields.[9] Sterically hindered biarylphosphine ligands like XPhos and bulky bases such as sodium tert-butoxide are commonly employed.[7] The presence of the aldehyde group may require careful optimization to avoid side reactions, especially with nucleophilic amines.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure adaptable for the amination of this compound.[10]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 1.1-1.2 times the mol% of palladium), and the base (e.g., NaOt-Bu, 1.5-2 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald_Hartwig_Amination Ar-Br Ar-Br Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coord_Deprot Amine Coordination & Deprotonation Ar-Pd(II)L2-Br->Amine_Coord_Deprot R2NH R2NH Base Base R2NH->Base Base->Amine_Coord_Deprot Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine_Coord_Deprot->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Schiff Base Formation

The condensation of the aldehyde group in this compound with primary amines to form Schiff bases is a fundamental transformation. Its performance can be compared with other substituted benzaldehydes to understand the electronic effects on the reaction rate and equilibrium.

Table 3: Comparison of Substituted Benzaldehydes in Schiff Base Formation

EntryAldehydeAmineSolventCatalystTime (h)Yield (%)Reference
1BenzaldehydeAnilineEthanol-3High[11]
24-Bromobenzaldehyde2-(4-Aminophenyl)ethan-1-olEthanol-178[12]
32-Chlorobenzaldehyde3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineEthanolLemon Juice-High[13][14]
43,4-Dimethoxybenzaldehydep-Aminobenzoic acidMethanol->24>75[15][16]

Discussion of Performance:

The reactivity of the aldehyde in Schiff base formation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo and chloro substituents in this compound and its analogs, generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates.[17] Conversely, electron-donating groups, like the methoxy groups in 3,4-dimethoxybenzaldehyde, can decrease the reaction rate. The amino group in this compound, being electron-donating, may slightly reduce the reactivity of the aldehyde compared to 4-bromobenzaldehyde. However, the reaction is typically high-yielding, often proceeding without a catalyst or with mild acid catalysis.

Experimental Protocol: Schiff Base Formation

This is a general protocol for the synthesis of a Schiff base from an aldehyde and a primary amine.[12]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., 20-30 mL of ethanol).

  • Addition of Amine: To the stirred solution of the aldehyde, add an equimolar amount of the desired primary amine. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the progress monitored by TLC.

  • Isolation of Product: Upon completion, the reaction mixture is cooled. The Schiff base product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Aldehyde This compound Reaction Reaction Aldehyde->Reaction Condensation Amine Primary Amine (R-NH2) Amine->Reaction Condensation Schiff_Base Schiff Base (Imine) Water Water (H2O) Reaction->Schiff_Base Reaction->Water

Caption: General workflow for Schiff base formation.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its performance in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Schiff base formation is generally robust and comparable to related analogs. The choice of this reagent over alternatives will depend on the specific synthetic strategy, desired reactivity, and cost considerations. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of their target molecules.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-bromobenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Amino-4-bromobenzaldehyde is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on safety data for the compound and structurally similar chemicals, it is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[2]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Lab coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a respirator if dust or aerosols are generated.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Never dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.

    • Segregate this waste from other laboratory waste streams, especially from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3] Do not mix halogenated waste with non-halogenated waste.[2]

  • Container Selection and Labeling:

    • Use a dedicated, non-reactive, leak-proof, and sealable container for collecting the waste.[2][4] The container must be in good condition with a secure cap.[2]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.[2][4] Do not use abbreviations or chemical formulas on the primary label.[2]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The storage area should be cool, dry, and well-ventilated.[2][5] Place the container in secondary containment to prevent spills.[2]

  • Arranging for Professional Disposal:

    • Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][4]

    • Contact your EHS department to schedule a pickup and provide them with accurate information about the waste's contents.[4]

  • Record Keeping:

    • Maintain a detailed log of all accumulated hazardous waste, including the chemical name, quantity, and the date of disposal.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the material.[2][5][6] Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[2]

  • Major Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Handling of this compound (with appropriate PPE) B Generation of Waste A->B C Segregate Halogenated Waste B->C D Select & Label Hazardous Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS or Licensed Waste Disposal Company E->F G Maintain Disposal Records F->G H Proper Disposal by Professionals F->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-bromobenzaldehyde

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Hazard Summary

Key Hazards:

  • Acute Oral Toxicity [3]

  • Skin Corrosion/Irritation [1][3][4]

  • Serious Eye Damage/Eye Irritation [1][3][4]

  • Specific target organ toxicity (single exposure) - Respiratory system [1][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Specific Equipment Purpose and Notes
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Disposable nitrile gloves offer good protection against incidental contact.[5] For prolonged handling, consult the glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately upon contamination.
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Goggles are required to protect against splashes.[5][6] A face shield should be worn over safety glasses/goggles when there is a significant risk of splashing or spattering.[3][5]
Skin & Body Protection Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, long pants, and closed-toe, chemical-resistant shoes.A fully buttoned lab coat provides a barrier against spills.[5] Shoes must cover the entire foot. Avoid synthetic clothing like polyester which can melt if exposed to certain chemicals or fire.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.All handling of solid this compound must be conducted in a certified chemical fume hood to control exposure.[7][8] A respirator is required if engineering controls are not sufficient or during a large spill.[3][5]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for safe handling and disposal.

Step-by-Step Operational Plan
  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound and any solvents or reagents to be used. If an SDS for the specific compound is unavailable, review SDS for closely related compounds like 3-bromobenzaldehyde.[2][3]

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]

    • Assemble all necessary laboratory equipment, including glassware, spatulas, and a designated waste container.

    • Put on all required PPE as detailed in the table above.

  • Handling the Chemical:

    • Conduct all manipulations, including weighing and transferring the solid compound, inside the chemical fume hood to minimize inhalation of dust.[7][8]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Keep the container tightly closed when not in use.[2][8]

    • In case of accidental contact, immediately flush the affected area. For skin, wash with plenty of soap and water.[4] For eyes, rinse cautiously with water for at least 15 minutes.[1][2][4] Seek medical attention.

  • Post-Handling and Cleanup:

    • Decontaminate the work surface within the fume hood after the procedure is complete.

    • Clean any non-disposable equipment used during the process.

    • Carefully remove PPE, starting with gloves, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing PPE.[1]

Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal, such as drain disposal, is prohibited.[9][10]

  • Waste Segregation:

    • Dispose of all materials contaminated with this compound (e.g., unused compound, contaminated gloves, weighing paper, pipette tips) in a designated "Halogenated Organic Waste" container.[9][11]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[7][10]

  • Waste Container Management:

    • The waste container must be in good condition, compatible with the chemical, and have a tight-sealing screw cap.[7][9]

    • The container must be clearly labeled "Hazardous Waste" and list all contents, including "this compound" and any solvents used. Do not use chemical formulas or abbreviations.[9]

    • Keep the waste container closed at all times except when actively adding waste.[7][9]

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

    • Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep 1. Plan & Prepare cluster_handle 2. Handle Chemical cluster_dispose 3. Dispose & Clean ReviewSDS Review SDS & Create Plan CheckEquipment Verify Fume Hood & Safety Showers ReviewSDS->CheckEquipment DonPPE Don Required PPE CheckEquipment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood AvoidDust Weigh & Transfer Carefully (Avoid Dust) WorkInHood->AvoidDust KeepClosed Keep Container Closed AvoidDust->KeepClosed SegregateWaste Segregate Halogenated Waste KeepClosed->SegregateWaste LabelContainer Use Labeled, Sealed Container SegregateWaste->LabelContainer CleanArea Clean Work Area LabelContainer->CleanArea DoffPPE Doff PPE & Wash Hands CleanArea->DoffPPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.